Didesmethyl Sibutramine-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C15H22ClN |
|---|---|
Poids moléculaire |
257.83 g/mol |
Nom IUPAC |
1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/i3D2,8D2,9D2 |
Clé InChI |
WQSACWZKKZPCHN-QYDDHRNTSA-N |
SMILES isomérique |
[2H]C1(C(C(C1([2H])[2H])(C2=CC=C(C=C2)Cl)C(CC(C)C)N)([2H])[2H])[2H] |
SMILES canonique |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Didesmethyl Sibutramine-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Didesmethyl Sibutramine-d6 is the deuterated analog of didesmethyl sibutramine (B127822), the primary active metabolite of the anorectic drug sibutramine. As a stable isotope-labeled internal standard, it plays a critical role in the quantitative analysis of its non-deuterated counterpart in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, and analytical methodologies. Furthermore, it delves into the metabolic pathway of its parent compound and the pharmacological mechanism of action of the non-deuterated active metabolite.
Chemical and Physical Properties
This compound, with the IUPAC name 1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutan-1-amine, is a stable isotope-labeled compound essential for bioanalytical studies.[1] Its fundamental properties are summarized in the tables below.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₁₆D₆ClN | [2][3][4] |
| Molecular Weight | 257.83 g/mol | [1][4] |
| CAS Number | 1189727-93-2 | [4] |
| Appearance | Yellow to Orange Oil | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane | [2][3] |
| Storage Conditions | Long-term storage at -20°C is recommended. May be stored at room temperature for short periods.[2][3] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source(s) |
| Exact Mass | 257.1817379 Da | [1] |
| XLogP3 | 4.5 | [1] |
| Boiling Point (non-deuterated) | 337.90 °C | [5] |
| Density (non-deuterated) | 1.072 g/cm³ | [5] |
Synthesis and Isotopic Labeling
The synthesis of this compound involves a multi-step process that incorporates deuterium (B1214612) atoms into the cyclobutane (B1203170) ring of the sibutramine backbone, followed by demethylation. While a specific, detailed protocol for the deuterated analog is not publicly available, a general synthetic strategy can be inferred from the synthesis of sibutramine and its metabolites, combined with standard deuteration techniques.
Conceptual Synthesis Workflow
References
An In-Depth Technical Guide to the Synthesis and Characterization of Didesmethyl Sibutramine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Didesmethyl Sibutramine-d6, a deuterated analog of a primary active metabolite of Sibutramine. Stable isotope-labeled compounds such as this compound are critical internal standards for quantitative bioanalytical studies, enabling accurate pharmacokinetic and metabolic profiling in drug development. This document outlines a detailed synthetic pathway and provides protocols for the characterization of the final compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process commencing with the commercially available 1-(4-chlorophenyl)cyclobutane-d6 carbonitrile. This starting material simplifies the synthetic route by incorporating the deuterium (B1214612) labels at the outset. The overall synthesis involves a Grignard reaction followed by the reduction of the resulting imine.
Synthetic Pathway
The logical workflow for the synthesis is depicted below.
Caption: Synthesis workflow for this compound.
Experimental Protocols
Step 1: Grignard Reaction to Form the Intermediate Imine
This step involves the nucleophilic addition of isobutylmagnesium bromide to the nitrile group of 1-(4-chlorophenyl)cyclobutane-d6 carbonitrile.
-
Materials:
-
1-(4-chlorophenyl)cyclobutane-d6 carbonitrile
-
Isobutylmagnesium bromide (2.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Magnesium sulfate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-(4-chlorophenyl)cyclobutane-d6 carbonitrile dissolved in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the isobutylmagnesium bromide solution dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate imine. This intermediate is typically used in the next step without further purification.
-
Step 2: Reduction of the Intermediate Imine to this compound
The intermediate imine is reduced to the corresponding primary amine using a mild reducing agent.
-
Materials:
-
Crude intermediate imine from Step 1
-
Sodium borohydride
-
Deionized water
-
Sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Dissolve the crude imine in methanol and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of dichloromethane and methanol) to afford this compound as a pure compound.
-
Characterization of this compound
The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Data Summary
The expected analytical data for this compound is summarized in the table below.
| Parameter | Expected Value |
| Chemical Formula | C₁₅H₁₆D₆ClN |
| Molecular Weight | 257.83 g/mol |
| Appearance | Colorless to pale yellow oil |
| Purity (by HPLC) | >98% |
| Deuterium Incorporation | ≥98% |
| ¹H NMR (CDCl₃, 400 MHz) | See Table 2 for detailed assignments |
| ¹³C NMR (CDCl₃, 100 MHz) | See Table 3 for detailed assignments |
| Mass Spectrometry (ESI+) | m/z 258.19 (M+H)⁺ |
Table 1: Summary of expected analytical data for this compound.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is crucial for confirming the structure and the absence of protons on the deuterated cyclobutane (B1203170) ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.35 | m | 4H | Aromatic protons |
| 2.85 - 2.95 | m | 1H | -CH(NH₂) |
| 1.50 - 1.70 | m | 2H | -CH₂-CH(CH₃)₂ |
| 1.25 - 1.40 | m | 1H | -CH(CH₃)₂ |
| 0.85 - 0.95 | d | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹H NMR data for this compound. The absence of signals corresponding to the cyclobutane protons confirms successful deuteration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 145.5 | Aromatic C-Cl |
| 131.0 | Aromatic C-H |
| 128.5 | Aromatic C-H |
| 128.0 | Aromatic C-C |
| 60.0 | -CH(NH₂) |
| 45.0 | -C(Ar)(CH₂)₂ |
| 42.0 | -CH₂-CH(CH₃)₂ |
| 25.0 | -CH(CH₃)₂ |
| 22.5 | -CH(CH₃)₂ |
| 15.0 (multiplet) | Deuterated -CD₂- |
Table 3: Predicted ¹³C NMR data for this compound. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will have significantly lower intensity.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and the mass of the deuterated compound.
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected Molecular Ion: [M+H]⁺ at m/z 258.19. The mass shift of +6 compared to the non-deuterated analog (m/z 252.18) confirms the incorporation of six deuterium atoms.
-
Fragmentation Pattern: The fragmentation pattern in MS/MS analysis will be characteristic of the molecule. Key fragments would arise from the loss of the isobutyl group and cleavage of the cyclobutane ring. The masses of fragments containing the cyclobutane ring will be shifted by +6 amu compared to the non-deuterated compound.
Chromatographic Purity
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Detection: UV at 220 nm.
-
Expected Result: A single major peak with a purity of >98%.
Logical Relationships in Characterization
The characterization workflow follows a logical progression to confirm the successful synthesis of the target compound.
Caption: Characterization workflow for this compound.
Conclusion
This technical guide provides a robust and detailed methodology for the synthesis and characterization of this compound. The presented protocols are based on established chemical principles and are designed to be reproducible in a standard organic chemistry laboratory. The successful synthesis and thorough characterization of this stable isotope-labeled standard are essential for its application in advanced drug metabolism and pharmacokinetic studies.
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Sibutramine Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of the deuterated metabolites of sibutramine (B127822). It details their critical role in analytical chemistry, outlines experimental protocols for their use, and presents key data in a structured format. This document is intended to serve as a core technical resource for professionals engaged in drug metabolism, pharmacokinetics, and bioanalytical studies.
Introduction: Sibutramine and the Role of Deuteration
Sibutramine is a neurotransmitter reuptake inhibitor that was formerly used for the management of obesity.[1] It functions primarily through its active metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2), which inhibit the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine.[2][3]
In the field of drug development and analytical chemistry, the use of stable isotope-labeled compounds, particularly deuterated analogs, is paramount. Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), are invaluable tools.[4] Their most critical application is as internal standards (IS) in quantitative mass spectrometry (LC-MS/MS).[4] Because a deuterated analog is chemically almost identical to the non-deuterated analyte, it exhibits nearly the same behavior during sample preparation, chromatography, and ionization.[4] However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise correction for analytical variability.[4]
Metabolic Pathway of Sibutramine
Sibutramine undergoes extensive first-pass metabolism in the liver, primarily via the cytochrome P450 isoenzyme CYP3A4. The parent drug is rapidly converted into its more pharmacologically potent N-demethylated metabolites, M1 and M2.[1][2] These active metabolites are further biotransformed through hydroxylation and conjugation to form inactive metabolites (such as M5 and M6) which are then primarily excreted in the urine.[5][6]
Physical and Chemical Properties
Quantitative data for sibutramine and its primary metabolites are summarized below. While specific experimental data for deuterated analogs are not widely published, their fundamental properties (e.g., solubility, logP, melting point) are nearly identical to their non-deuterated counterparts. The key physical difference is the molecular weight, which is increased by the mass of the incorporated deuterium atoms minus the replaced hydrogen atoms.
| Property | Sibutramine | Metabolite M1 (mono-desmethyl) | Metabolite M2 (di-desmethyl) | Deuterated Analog (Sibutramine-d7) |
| Molecular Formula | C₁₇H₂₆ClN[7] | C₁₆H₂₄ClN | C₁₅H₂₂ClN | C₁₇H₁₉D₇ClN |
| Molecular Weight | 279.85 g/mol [7] | 265.82 g/mol | 251.79 g/mol | ~286.9 g/mol |
| Monoisotopic Mass | 279.1753775 Da[8] | 265.159727 g/mol | 251.144077 g/mol | 286.21926 g/mol |
| Melting Point | 191-192 °C[8] | Not Reported | Not Reported | Expected to be very similar to Sibutramine |
| Water Solubility | 2.9 mg/mL (at pH 5.2)[8] | Not Reported | Not Reported | Expected to be very similar to Sibutramine |
| LogP | 5.2[8] | Not Reported | Not Reported | Expected to be very similar to Sibutramine |
| Precursor Ion [M+H]⁺ (m/z) | 280.10[5] | 266.05[5] | 252.00[5] | ~287.2 |
Note: The molecular weight and mass of deuterated analogs depend on the specific number and location of deuterium atoms. Sibutramine-d7 is a commonly referenced internal standard in literature.[9]
Experimental Protocols
Detailed experimental procedures are crucial for the accurate use and analysis of deuterated sibutramine metabolites.
The synthesis of sibutramine and its metabolites has been described in the chemical literature.[10][11] The synthesis of their deuterated analogs typically involves introducing deuterium atoms at positions that are not metabolically active to prevent isotopic exchange in vivo. This can be achieved by using deuterated starting materials or reagents during the synthesis. For example, a deuterated Grignard reagent or a reduction step using a deuterium source like sodium borodeuteride (NaBD₄) could be employed. The synthesis of N-desmethyl metabolites can be achieved through controlled demethylation of the parent compound or by starting the synthesis with a protected amine.[10]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of sibutramine and its metabolites in biological matrices due to its high sensitivity and specificity.[5][12] Deuterated analogs are the preferred internal standards for this application.
Objective: To determine the concentration of Sibutramine, M1, and M2 in human plasma.
Internal Standard: Sibutramine-d7.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 500 µL aliquot of human plasma, add a known concentration of the internal standard solution (e.g., Sibutramine-d7).[9][13]
-
Add a basifying agent like sodium hydroxide (B78521) to adjust the pH.[12]
-
Add 4 mL of an organic extraction solvent such as methyl tert-butyl ether (MTBE).[9][13]
-
Vortex the mixture for approximately 25 minutes, followed by centrifugation to separate the layers.[13]
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[9][13]
-
Reconstitute the residue in a small volume (e.g., 300 µL) of the mobile phase.[9][13]
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 30 x 4.0 mm, 3 µm particle size) is commonly used.[13]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate) and an organic solvent like acetonitrile.[13]
-
Flow Rate: Typically 0.40 mL/min.[13]
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometric Conditions:
-
Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of the analytes in the unknown samples by interpolation from the calibration curve.
-
Conclusion
Deuterated metabolites of sibutramine are indispensable tools for modern bioanalytical research. Their physical and chemical properties, being nearly identical to their endogenous counterparts, make them the gold standard for use as internal standards in mass spectrometry-based quantification.[4] A thorough understanding of the metabolic pathways and the implementation of validated, robust analytical protocols, such as the LC-MS/MS method detailed herein, are essential for generating accurate and reliable pharmacokinetic and metabolic data in drug development and clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Sibutramine maleate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. doi.nrct.go.th [doi.nrct.go.th]
- 6. researchgate.net [researchgate.net]
- 7. GSRS [precision.fda.gov]
- 8. Sibutramine | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. Sibutramine - Synthesis [ch.ic.ac.uk]
- 11. Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Metabolic Journey of Sibutramine: A Technical Guide to the Formation of Didesmethyl Sibutramine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sibutramine (B127822), a once-prominently prescribed anti-obesity agent, undergoes extensive first-pass metabolism in the liver, leading to the formation of its pharmacologically active metabolites, mono-desmethyl sibutramine (M1) and di-desmethyl sibutramine (M2). The biotransformation of sibutramine to these active moieties is a critical determinant of its efficacy and safety profile. This technical guide provides an in-depth exploration of the metabolic pathway leading to didesmethyl sibutramine, focusing on the enzymatic reactions, kinetic parameters, and experimental methodologies used to elucidate this process.
Introduction
Sibutramine exerts its therapeutic effects by inhibiting the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine.[1] However, the parent compound is considered a pro-drug, with its primary and secondary amine metabolites, M1 and M2, being substantially more potent in their pharmacological action.[2] The sequential N-demethylation of sibutramine is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, primarily localized in the liver.[3] Understanding the specifics of this metabolic cascade is paramount for predicting drug-drug interactions, inter-individual variability in response, and the overall pharmacokinetic profile of sibutramine.
The Metabolic Pathway: From Sibutramine to Didesmethyl Sibutramine
The conversion of sibutramine to didesmethyl sibutramine (M2) is a two-step N-demethylation process. The initial step involves the removal of one methyl group from the tertiary amine of sibutramine to form mono-desmethyl sibutramine (M1). Subsequently, M1 undergoes a second demethylation to yield the primary amine, M2.[4]
Several cytochrome P450 isoenzymes have been implicated in this metabolic pathway. While CYP3A4 was initially thought to be the primary enzyme, further research has established that CYP2B6 is the principal catalyst for both demethylation steps.[3][5] Other isoforms, including CYP3A4, CYP2C19, and CYP3A5, contribute to the formation of M1, particularly at higher substrate concentrations, but their role is considered minor compared to CYP2B6.[3][5]
Figure 1: Metabolic conversion of sibutramine to its active metabolites, M1 and M2.
Quantitative Data on Metabolic Kinetics
The kinetics of sibutramine's N-demethylation have been characterized in human liver microsomes (HLMs) and using recombinant human CYP enzymes. The data reveals a high-affinity and a low-affinity component for the formation of M1, with CYP2B6 being the primary high-affinity enzyme.
Table 1: Kinetic Parameters for the Formation of M1 from Sibutramine in Human Liver Microsomes[6]
| Parameter | High-Affinity Component (Mean ± S.D.) | Low-Affinity Component (Mean ± S.D.) |
| Vmax (pmol/min/mg protein) | 53.7 ± 31.8 | 897 ± 311 |
| Km (μM) | 4.79 ± 0.883 | 179 ± 10.9 |
| CLint (μl/min/mg protein) | 10.8 ± 4.64 | 4.96 ± 1.43 |
Table 2: Kinetic Parameters for the Formation of M2 from M1 in Human Liver Microsomes[6]
| Parameter | High-Affinity Component (Mean ± S.D.) | Low-Affinity Component (Mean ± S.D.) |
| Vmax (pmol/min/mg protein) | 163 ± 137 | 479 ± 60.0 |
| Km (μM) | 28.3 ± 10.4 | 348 ± 160 |
| CLint (μl/min/mg protein) | 5.76 ± 0.992 | 1.57 ± 0.896 |
Table 3: Kinetic Parameters for M1 Formation by Recombinant Human CYP Isoforms[6]
| CYP Isoform | Vmax (pmol/min/pmol P450) | Km (μM) | CLint (μl/min/pmol P450) |
| CYP2B6 | 1.61 | 8.02 | 0.201 |
| CYP2C19 | 0.44 | 10.6 | 0.042 |
| CYP3A4 | 0.28 | 31.7 | 0.009 |
| CYP3A5 | 0.69 | 18.2 | 0.038 |
Experimental Protocols
The characterization of sibutramine metabolism relies on robust in vitro experimental systems and sensitive analytical techniques.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol outlines a general procedure for assessing the metabolism of sibutramine in a pool of human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Sibutramine hydrochloride
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (B129727) (MeOH)
-
Internal standard (e.g., chlorpheniramine)[6]
-
Ice bath
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube on ice, combine potassium phosphate buffer, HLM protein (typically 0.1-0.5 mg/mL), and sibutramine at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 5-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing the internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Sample Collection: Transfer the supernatant to a new tube or a 96-well plate for analysis.
Figure 2: Experimental workflow for in vitro sibutramine metabolism in HLMs.
In Vitro Metabolism using Recombinant Human CYP Enzymes
This protocol is used to identify the specific CYP isoforms responsible for sibutramine metabolism.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP2B6, CYP3A4, CYP2C19, expressed in a suitable system like baculovirus-infected insect cells)
-
NADPH-cytochrome P450 reductase
-
Cytochrome b5
-
Liposomes (e.g., phosphatidylcholine)
-
Other materials as listed in the HLM protocol
Procedure:
-
Reconstitution of Enzyme System: On ice, combine the recombinant CYP enzyme, NADPH-cytochrome P450 reductase, cytochrome b5, and liposomes in potassium phosphate buffer. Allow the mixture to reconstitute.
-
Incubation Setup: Follow the same procedure as for the HLM incubation (steps 1-7 in section 4.1), substituting the reconstituted recombinant enzyme system for the HLMs.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of sibutramine and its metabolites in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example): [6]
-
Column: Reverse-phase C18 column (e.g., Luna C18)
-
Mobile Phase: A gradient of acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) buffer (pH adjusted)
-
Flow Rate: 200 µL/min
-
Injection Volume: 10 µL
Mass Spectrometric Conditions (Example): [7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Sibutramine: m/z 279.9 → 124.8
-
M1 (Desmethylsibutramine): m/z 266.0 → 124.8
-
M2 (Didesmethylsibutramine): m/z 252.1 → 125.0
-
Internal Standard (e.g., Chlorpheniramine): m/z specific to the chosen standard
-
Sample Preparation (from plasma): [6]
-
To 500 µL of plasma, add the internal standard.
-
Perform liquid-liquid extraction with methyl tert-butyl ether.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Conclusion
The metabolic pathway of sibutramine to its active metabolite, didesmethyl sibutramine, is a well-defined process primarily mediated by CYP2B6. The quantitative kinetic data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in drug metabolism and development. A thorough understanding of this pathway is essential for interpreting pharmacokinetic data, predicting potential drug interactions, and informing the development of safer and more effective therapeutic agents. The methodologies described herein represent standard approaches in the field for characterizing the in vitro metabolism of xenobiotics.
References
- 1. Insights into CYP2B6-mediated drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 2B6 catalyzes the formation of pharmacologically active sibutramine (N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine) metabolites in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective N-demethylation and hydroxylation of sibutramine in human liver microsomes and recombinant cytochrome p-450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Navigating the Stability of Didesmethyl Sibutramine-d6: A Technical Guide to Long-Term Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the recommended long-term storage and stability conditions for Didesmethyl Sibutramine-d6. As a critical deuterated internal standard in bioanalytical studies, its integrity is paramount for accurate and reproducible results. This document synthesizes available data and provides best-practice recommendations for its handling and storage.
Recommended Storage Conditions
The long-term stability of this compound is best maintained under controlled conditions to prevent chemical degradation and isotopic exchange. Based on information from various suppliers, the following storage conditions are recommended.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Supplier Recommendation Source(s) | Notes |
| Long-Term Storage Temperature | -20°C | LGC Standards, United States Biological | Recommended for maintaining the integrity of the compound over extended periods. |
| 2-8°C (Refrigerator) | Pharmaffiliates | Should be stored under an inert atmosphere. | |
| Short-Term Storage Temperature | Room Temperature | United States Biological | Suitable for brief periods, such as during sample preparation. |
| Light Exposure | Store in the dark (e.g., in amber vials) | General recommendation for deuterated standards[1][2] | Studies on the parent compound, Sibutramine, indicate that light is a primary contributor to degradation.[3][4] |
| Atmosphere | Inert Atmosphere (e.g., Nitrogen or Argon) | Pharmaffiliates, General recommendation for deuterated standards[1][2] | Minimizes the risk of oxidative degradation. |
| Form | Neat (as supplied) or in a suitable aprotic solvent | General recommendation for deuterated standards | For solutions, use high-purity aprotic solvents to minimize the risk of hydrogen-deuterium exchange. |
Stability Considerations and Potential Degradation
While specific stability studies on this compound are not extensively published, valuable insights can be drawn from forced degradation studies conducted on its parent compound, Sibutramine. These studies help in understanding the potential degradation pathways and the influence of various stress factors.
Impact of Stress Conditions on Sibutramine
Forced degradation studies on Sibutramine hydrochloride have shown the following:
-
Light: Photodegradation is a significant factor leading to the decomposition of Sibutramine.[3][4]
-
Oxidation: While some studies suggest minimal degradation under oxidative stress, it is still a potential pathway for related compounds.
-
pH and Temperature: Sibutramine has shown relative stability under acidic, alkaline, and dry heat conditions in some studies.
It is crucial to assume that this compound may exhibit similar sensitivities, particularly to light. Therefore, protection from light is a critical aspect of its storage and handling.
General Stability of Deuterated Compounds
Deuterated standards are generally stable, with deuterium (B1214612) itself not having a shelf life as it is a stable isotope.[5] However, the stability of the molecule as a whole is subject to the same chemical principles as its non-deuterated counterpart. The primary concerns for deuterated standards during storage are:
-
Chemical Degradation: The molecule can degrade due to factors like light, heat, and reactive chemicals.
-
Isotopic Exchange: The deuterium atoms can exchange with hydrogen atoms from the environment, particularly in the presence of moisture or in protic solvents (e.g., water, methanol). Storing in a dry environment and using aprotic solvents for solutions is recommended to mitigate this risk.[1][6]
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound in ongoing studies, it is advisable to perform periodic stability assessments. The following outlines a general experimental workflow for a long-term stability study, based on established guidelines and methods used for Sibutramine.
Long-Term Stability Study Protocol
Objective: To evaluate the stability of this compound under recommended long-term storage conditions.
Materials:
-
This compound reference standard
-
High-purity aprotic solvent (e.g., acetonitrile)
-
Amber glass vials with inert caps
-
Calibrated analytical balance
-
HPLC or LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable aprotic solvent at a known concentration.
-
Aliquot the stock solution into multiple amber vials.
-
Purge the headspace of the vials with an inert gas (e.g., nitrogen) before sealing.
-
-
Storage:
-
Store the vials at the recommended long-term storage temperature (-20°C or 2-8°C).
-
Protect the vials from light at all times.
-
-
Testing Schedule:
-
Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
-
Analytical Method:
-
Use a validated stability-indicating analytical method, such as HPLC with UV detection or LC-MS/MS. A reversed-phase C18 or C8 column is often suitable.
-
The mobile phase could consist of a mixture of acetonitrile (B52724) and water with appropriate modifiers.
-
-
Data Analysis:
-
At each time point, assess the purity of the this compound.
-
Quantify any degradation products that may have formed.
-
Compare the results to the initial (time 0) analysis.
-
A significant change in purity or the appearance of degradation products would indicate instability under the tested conditions.
-
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
Subject separate aliquots of a this compound solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.
Analyze the stressed samples using a suitable analytical method (e.g., LC-MS/MS) to identify and characterize any degradation products.
Visualizing Experimental Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a long-term stability study of this compound.
Caption: Workflow for a long-term stability study of this compound.
Potential Degradation Pathway
Based on the known sensitivity of the parent compound, a potential degradation pathway for this compound could be initiated by photolytic or oxidative stress. The following diagram illustrates a hypothetical relationship.
Caption: Hypothetical degradation pathway for this compound.
Conclusion
Maintaining the stability of this compound is essential for its use as a reliable internal standard. The primary recommendations are to store the compound at low temperatures (-20°C for long-term storage), protect it from light, and handle it under an inert atmosphere. While specific stability data for the deuterated form is limited, information from its parent compound, Sibutramine, provides valuable guidance on potential degradation pathways. Adherence to the storage and handling protocols outlined in this guide will help to ensure the integrity and accuracy of this critical analytical standard in research and drug development.
References
The Core Mechanism of Didesmethyl Sibutramine-d6 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and application of Didesmethyl Sibutramine-d6 as an internal standard in bioanalytical methods. The content herein is intended to offer a deep understanding of its function, supported by representative data and detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Introduction: The Gold Standard of Bioanalysis
In the realm of quantitative bioanalysis, particularly within drug development and clinical research, the accuracy and precision of analytical methods are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the quantification of drugs and their metabolites in complex biological matrices. The reliability of LC-MS/MS data is heavily dependent on the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the "gold standard" for these applications.
Didesmethyl sibutramine (B127822) is one of the active metabolites of sibutramine, a drug formerly used for the management of obesity. Accurate quantification of this metabolite is crucial for pharmacokinetic and toxicokinetic studies. This compound is a deuterated analog of didesmethyl sibutramine, where six hydrogen atoms have been replaced by deuterium (B1214612) atoms. This subtle yet significant modification is the key to its efficacy as an internal standard.
The Fundamental Mechanism of Action
The primary role of an internal standard is to compensate for the variability inherent in the analytical process. This variability can arise from multiple sources, including sample preparation, chromatographic separation, and mass spectrometric detection. This compound, being a SIL-IS, mimics the behavior of the unlabeled analyte (didesmethyl sibutramine) throughout the entire analytical workflow.
Key aspects of its mechanism of action include:
-
Co-elution: Due to its nearly identical physicochemical properties to the analyte, this compound co-elutes with didesmethyl sibutramine during chromatographic separation. This ensures that both compounds are subjected to the same matrix effects and ionization conditions at the same time.
-
Compensation for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates contain numerous endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Because this compound is present in the same microenvironment as the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized.
-
Correction for Sample Preparation Variability: Losses of the analyte can occur during various stages of sample preparation, such as liquid-liquid extraction or solid-phase extraction. Since this compound is added to the sample at the very beginning of the workflow, it experiences the same proportional losses as the analyte. The analyte-to-IS ratio therefore remains constant, ensuring accurate quantification despite these losses.
-
Instrumental Variability Correction: An internal standard also corrects for minor fluctuations in the performance of the LC-MS/MS system, such as variations in injection volume or detector response.
Quantitative Performance Data
While a specific, publicly available validation report for this compound as an internal standard is not readily found, the following tables present representative quantitative performance data for the analysis of didesmethyl sibutramine using a stable isotope-labeled internal standard. This data is illustrative of the expected performance of a well-validated bioanalytical method.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Didesmethyl Sibutramine | 0.1 - 100 | ≥ 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Didesmethyl Sibutramine | LLOQ | 0.1 | 95 - 105 | < 15 |
| LQC | 0.3 | 90 - 110 | < 15 | |
| MQC | 50 | 90 - 110 | < 15 | |
| HQC | 80 | 90 - 110 | < 15 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Didesmethyl Sibutramine | LQC | 0.3 | 85 - 115 | 85 - 115 |
| HQC | 80 | 85 - 115 | 85 - 115 |
Experimental Protocols
The following is a detailed, representative protocol for the quantification of didesmethyl sibutramine in human plasma using this compound as an internal standard.
Materials and Reagents
-
Didesmethyl Sibutramine analytical standard
-
This compound (internal standard)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of didesmethyl sibutramine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of didesmethyl sibutramine by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample (calibration standard, quality control sample, or unknown), add 25 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex mix.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Didesmethyl Sibutramine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be determined during method development).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be determined during method development, with a +6 Da shift from the unlabeled analyte).
-
Mandatory Visualizations
Caption: A generalized workflow for a bioanalytical assay using an internal standard.
Caption: The logical relationship of analyte and internal standard in a mass spectrometer.
Conclusion
This compound serves as an ideal internal standard for the quantification of didesmethyl sibutramine in biological matrices. Its mechanism of action is rooted in the principles of isotope dilution mass spectrometry, where its near-identical chemical and physical properties to the analyte allow for the effective correction of analytical variability. This leads to highly accurate, precise, and robust bioanalytical data, which is essential for regulatory submissions and the overall success of drug development programs. The use of this compound, or other appropriate stable isotope-labeled internal standards, is a critical component of a well-developed and validated bioanalytical method.
Technical Guide to the Certificate of Analysis for Didesmethyl Sibutramine-d6
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the certified reference material, Didesmethyl Sibutramine-d6. As specific CoAs are lot-dependent and proprietary, this document synthesizes representative data from chemical suppliers and peer-reviewed analytical literature to serve as a detailed reference for researchers using this compound.
This compound is the deuterated form of Didesmethyl Sibutramine (B127822), a primary active metabolite of the weight-loss drug Sibutramine.[1][2][3] Its use as an internal standard is critical for the accurate quantification of Didesmethyl Sibutramine in biological matrices during pharmacokinetic studies, clinical trials, and doping control analyses.[4][5]
Typical Analytical Data
The data presented in a Certificate of Analysis confirms the identity, purity, and quality of a chemical standard. The following tables summarize the typical specifications for this compound.
Table 1: Chemical Identity and Physical Properties
| Parameter | Typical Specification | Source |
| Chemical Name | 1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutan-1-amine | [6] |
| CAS Number | 1189727-93-2 | [1][2] |
| Molecular Formula | C₁₅H₁₆D₆ClN | [1][7] |
| Molecular Weight | 257.83 g/mol | [2][6][7] |
| Appearance | Yellow to Orange Oil | [2] |
| Storage Condition | 2-8°C Refrigerator, Under Inert Atmosphere | [2] |
Table 2: Purity and Composition
| Parameter | Method | Typical Specification | Source |
| Purity | HPLC | ≥95% | [3] |
| Isotopic Purity | Mass Spec. | ≥99% Deuterated forms (d₁-d₆) | N/A |
| Identity Confirmation | ¹H NMR, Mass Spec. | Conforms to structure | N/A |
| Mass (as supplied) | Gravimetric | e.g., 1.000 mg (with uncertainty) | [1] |
Experimental Protocols
Detailed methodologies are crucial for understanding the quality of the reference standard and for replicating similar analyses.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method quantifies the purity of the compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Spherisorb C8 or equivalent C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[8][9]
-
Mobile Phase: A gradient mixture of Acetonitrile and an aqueous buffer (e.g., 0.2% formic acid with 20mM ammonium (B1175870) acetate).[9]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Detection: UV detection at 223 nm.[9]
-
Procedure: A known concentration of this compound is dissolved in a suitable solvent (e.g., methanol) and injected into the HPLC system. The peak area of the principal component is compared to the total area of all observed peaks to calculate the purity, often expressed as a percentage.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and structure of the compound.
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an Electrospray Ionization (ESI) source.[4]
-
Ionization Mode: Positive Ion Mode (ESI+).
-
Analysis:
-
Full Scan: The sample is infused into the mass spectrometer to obtain the full scan spectrum. The protonated molecular ion [M+H]⁺ is observed. For this compound (MW 257.83), the expected m/z would be approximately 258.8. The non-deuterated analogue shows an m/z of 252.0.[9][10]
-
Tandem MS (MS/MS): The precursor ion (m/z 258.8) is selected and fragmented. The resulting product ions are characteristic of the molecule's structure. For N-didesmethylsibutramine, a key fragment ion is observed at approximately m/z 125, corresponding to the chlorophenylcyclobutyl moiety.[8] This fragmentation pattern is compared against a known reference or theoretical fragmentation to confirm identity.
-
Identity Confirmation by Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides detailed information about the chemical structure and confirms the placement of non-deuterated protons.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.[11]
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Methanol (CD₃OD).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the observed peaks are analyzed. For this compound, the signals corresponding to the protons on the cyclobutyl ring would be absent compared to the spectrum of the non-deuterated standard, confirming the location of the deuterium (B1214612) labels.
Mandatory Visualizations
Metabolic Pathway of Sibutramine
The following diagram illustrates the metabolic conversion of Sibutramine to its active metabolites and the role of this compound as an internal standard for its quantification.
Caption: Metabolic pathway of Sibutramine and the analytical use of its deuterated metabolite.
Quality Control Workflow for a Reference Standard
This diagram outlines the logical workflow for the certification of a reference material like this compound.
Caption: A typical workflow for the quality control and certification of a chemical reference standard.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Didesmethyl Sibutramine | LGC Standards [lgcstandards.com]
- 4. Determination of N-desmethyl- and N-bisdesmethyl metabolites of Sibutramine in doping control analysis using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. [sites.ualberta.ca]
- 6. This compound | C15H22ClN | CID 45038989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Methodological & Application
Application Note: High-Throughput Analysis of Didesmethyl Sibutramine using Didesmethyl Sibutramine-d6 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of didesmethyl sibutramine (B127822) (M2), an active metabolite of sibutramine, in biological matrices. The method employs Didesmethyl Sibutramine-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. This protocol is designed for researchers, scientists, and drug development professionals in clinical and forensic toxicology, as well as in pharmacokinetic studies.
Introduction
Sibutramine, formerly marketed as an appetite suppressant, is a controlled substance due to its association with cardiovascular risks. Its major active metabolites, mono-desmethyl sibutramine (M1) and didesmethyl sibutramine (M2), are the primary targets for monitoring sibutramine intake or abuse.[1][2] Accurate quantification of these metabolites is crucial for clinical and forensic investigations. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they co-elute with the analyte and compensate for variations in sample preparation and instrument response. This compound serves as an ideal internal standard for the quantification of didesmethyl sibutramine, offering similar extraction recovery and ionization efficiency.
Experimental
Materials and Reagents
-
Didesmethyl Sibutramine
-
This compound
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Human plasma/urine (drug-free)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma or urine sample, add 25 µL of this compound internal standard working solution.
-
Add 50 µL of a basifying agent (e.g., 0.1 M sodium hydroxide).
-
Add 600 µL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | As required for optimal separation |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
Table 1: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Didesmethyl Sibutramine | 252.1 | 125.0 | 100 | 25 |
| This compound | 258.1 | 131.0 | 100 | 25 |
Results and Discussion
The use of this compound as an internal standard provides excellent linearity and reproducibility for the quantification of didesmethyl sibutramine. The stable isotope label ensures that the internal standard closely mimics the behavior of the analyte during sample preparation and analysis, leading to accurate correction for any matrix effects or variations in instrument performance.
Table 2: Method Validation Parameters
| Parameter | Result |
| **Linearity (R²) ** | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 85% |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Figure 1: LC-MS/MS Workflow.
Caption: Figure 2: Internal Standard Logic.
Conclusion
This application note provides a detailed protocol for the sensitive and accurate quantification of didesmethyl sibutramine in biological samples using this compound as an internal standard. The method is suitable for high-throughput analysis in various research and diagnostic settings.
References
Application Note: Quantification of Sibutramine and its Metabolites in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the simultaneous quantification of sibutramine (B127822) and its active metabolites, desmethylsibutramine (B128398) (M1) and didesmethylsibutramine (B18375) (M2), in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Sibutramine, a previously marketed anti-obesity drug, is a prodrug that is metabolized into pharmacologically active primary and secondary amines.[1] This method is crucial for pharmacokinetic studies, bioequivalence assessments, and in the monitoring of illicit use in dietary supplements. The described protocol offers high sensitivity and specificity for the analysis of these compounds.
Introduction
Sibutramine is a serotonin-norepinephrine reuptake inhibitor that was formerly used for the management of obesity.[1] It functions by enhancing satiety and potentially increasing energy expenditure.[2][3] The in-vivo effects of sibutramine are primarily attributed to its N-desmethyl metabolites, M1 (desmethylsibutramine) and M2 (didesmethylsibutramine).[1][3] Sibutramine undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 isozyme CYP3A4, to form these active metabolites.[1][4] Given the pharmacological importance of these metabolites, a reliable and sensitive analytical method for their simultaneous quantification is essential for researchers, scientists, and drug development professionals. LC-MS/MS offers the necessary selectivity and sensitivity for accurately measuring the concentrations of sibutramine and its metabolites in complex biological matrices like human plasma.[5][6]
Metabolic Pathway of Sibutramine
Sibutramine is metabolized in the liver to its active metabolites, M1 and M2, through N-demethylation. These active metabolites are further metabolized to inactive conjugated and hydroxylated compounds.[1]
Figure 1: Metabolic pathway of sibutramine.
Experimental Protocol
This protocol is based on established and validated LC-MS/MS methods for the quantification of sibutramine and its metabolites in human plasma.[5][7][8]
Materials and Reagents
-
Sibutramine Hydrochloride reference standard
-
Desmethylsibutramine (M1) Hydrochloride reference standard
-
Didesmethylsibutramine (M2) Hydrochloride reference standard
-
Internal Standard (IS), e.g., Chlorpheniramine or Sibutramine-d7[7][9]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (B1220265)
-
Formic acid
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (blank)
-
Deionized water
Equipment
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., Luna C18, Zorbax SB-C18)[5][7]
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of human plasma into a microcentrifuge tube.[7]
-
Spike with the internal standard solution.
-
Add 1 mL of methyl tert-butyl ether.[7]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, e.g., Luna C18 (50 x 2.0 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Isocratic or gradient elution (e.g., 50:50 v/v)[7] |
| Flow Rate | 200 - 400 µL/min[7][10] |
| Column Temperature | 40°C[6] |
| Injection Volume | 10 µL[6] |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (m/z) | Sibutramine: 280.3 → 124.9[8]Desmethylsibutramine (M1): 266.3 → 125.3[8]Didesmethylsibutramine (M2): 252.2 → 124.9[8]Chlorpheniramine (IS): 275.1 → 230.1 (example) |
| Collision Energy | Optimized for each analyte and instrument |
| Dwell Time | Optimized for each transition |
Experimental Workflow
Figure 2: Experimental workflow for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of sibutramine and its metabolites in human plasma.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Sibutramine | 0.05 - 20 | 0.05 | [7] |
| Desmethylsibutramine (M1) | 0.05 - 20 | 0.05 | [7] |
| Didesmethylsibutramine (M2) | 0.05 - 20 | 0.05 | [7] |
| Sibutramine | 0.01 - 10 | 0.01 | [8] |
| Desmethylsibutramine (M1) | 0.01 - 10 | 0.01 | [8] |
| Didesmethylsibutramine (M2) | 0.01 - 10 | 0.01 | [8] |
| Sibutramine | 0.0505 - 25.25 | 0.0505 | [9] |
| Desmethylsibutramine (M1) | 0.1002 - 50.1 | 0.1002 | [9] |
| Didesmethylsibutramine (M2) | 0.099 - 49.5 | 0.099 | [9] |
Table 2: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Sibutramine | 0.05, 1, 16 | < 15 | < 15 | 85 - 115 | [7] |
| Desmethylsibutramine (M1) | 0.05, 1, 16 | < 15 | < 15 | 85 - 115 | [7] |
| Didesmethylsibutramine (M2) | 0.05, 1, 16 | < 15 | < 15 | 85 - 115 | [7] |
| Sibutramine | 0.0505, 1.26, 20.2 | 1.96 - 11.10 | 1.96 - 11.10 | N/A | [9] |
| Desmethylsibutramine (M1) | 0.1002, 2.50, 40.1 | 1.85 - 4.08 | 1.85 - 4.08 | N/A | [9] |
| Didesmethylsibutramine (M2) | 0.099, 2.48, 39.6 | 2.43 - 8.73 | 2.43 - 8.73 | N/A | [9] |
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the simultaneous quantification of sibutramine and its active metabolites, M1 and M2, in human plasma. The detailed protocol and summarized quantitative data offer a valuable resource for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and toxicological studies involving sibutramine. The high sensitivity of this method makes it particularly suitable for detecting low concentrations of these analytes in biological samples.
References
- 1. Sibutramine - Wikipedia [en.wikipedia.org]
- 2. Anti-obesity drugs: what does sibutramine offer? An analysis of its potential contribution to obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermogenic effects of sibutramine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sibutramine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. doi.nrct.go.th [doi.nrct.go.th]
- 7. Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. [sites.ualberta.ca]
- 10. [PDF] Determination of the Sibutramine Content of Dietary Supplements Using LC-ESI-MS / MS | Semantic Scholar [semanticscholar.org]
Application of Didesmethyl Sibutramine-d6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didesmethyl Sibutramine (B127822), a primary active metabolite of Sibutramine, plays a crucial role in the parent drug's efficacy and pharmacokinetic profile. Accurate quantification of this metabolite in biological matrices is paramount for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies. The use of a stable isotope-labeled internal standard, such as Didesmethyl Sibutramine-d6, is the gold standard for bioanalytical methods, ensuring the highest level of accuracy and precision. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic research.
Sibutramine is metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4, to its more active desmethyl metabolites, M1 (monodesmethyl sibutramine) and M2 (didesmethyl sibutramine)[1]. These metabolites are potent inhibitors of the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine, which are the mechanisms behind the drug's appetite-suppressant effects[2]. Given that the pharmacological activity of sibutramine is largely attributed to its metabolites, understanding their pharmacokinetic properties is essential.
The use of a deuterated internal standard like this compound is indispensable in modern bioanalysis.[3] Its physicochemical properties are nearly identical to the analyte, Didesmethyl Sibutramine. This similarity allows it to mimic the analyte's behavior during sample preparation and analysis, effectively compensating for variability in extraction recovery and matrix effects, which leads to more reliable and reproducible data.[3]
Experimental Protocols
Bioanalytical Method for Quantification of Didesmethyl Sibutramine in Human Plasma using LC-MS/MS
This protocol describes a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of didesmethyl sibutramine in human plasma, employing this compound as an internal standard.
a. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of didesmethyl sibutramine and this compound by dissolving the accurately weighed compounds in methanol (B129727).
-
Working Standard Solutions: Prepare serial dilutions of the didesmethyl sibutramine stock solution with a 50:50 methanol:water mixture to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.
b. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of human plasma (blank, standard, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples.
-
Vortex mix for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new set of tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid).
-
Vortex mix for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
c. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of A) 10 mM ammonium acetate with 0.1% formic acid in water and B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Didesmethyl Sibutramine | 252.2 | 125.1 |
| This compound | 258.2 | 131.1 |
Table 1: Representative MRM transitions for Didesmethyl Sibutramine and its deuterated internal standard.
d. Calibration Curve and Quality Control Samples:
-
Prepare calibration standards in blank human plasma at concentrations ranging from 0.1 to 50 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 15, and 40 ng/mL).
Data Presentation
Pharmacokinetic Parameters of Sibutramine and its Metabolites
The following table summarizes the pharmacokinetic parameters of sibutramine and its active metabolites, M1 (desmethylsibutramine) and M2 (didesmethylsibutramine), following a single oral administration of 15 mg sibutramine to healthy male subjects under fasting and fed conditions.[1]
| Analyte | Condition | Cmax (pg/mL) | Tmax (hr) | AUC (pg·hr/mL) | t½ (hr) |
| Sibutramine | Fasting | 1,102 ± 496 | 1.4 ± 0.5 | 4,284 ± 1,544 | 8.0 ± 4.0 |
| Fed | 3,598 ± 1,518 | 3.7 ± 1.5 | 21,507 ± 8,118 | 20.0 ± 9.0 | |
| M1 | Fasting | 3,853 ± 1,113 | 3.7 ± 1.5 | 54,630 ± 12,654 | 14.0 ± 2.0 |
| Fed | 6,848 ± 1,933 | 5.3 ± 1.0 | 118,041 ± 27,801 | 21.0 ± 5.0 | |
| M2 | Fasting | 5,502 ± 1,123 | 5.3 ± 1.0 | 119,899 ± 24,117 | 18.0 ± 3.0 |
| Fed | 5,695 ± 1,595 | 7.7 ± 2.0 | 131,563 ± 40,022 | 22.0 ± 4.0 |
Table 2: Pharmacokinetic parameters (mean ± SD) of sibutramine and its metabolites.[1]
Bioanalytical Method Validation Summary
The following table presents typical acceptance criteria and expected performance for a validated bioanalytical method using this compound as an internal standard, in accordance with regulatory guidelines.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 90-110% |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | IS-normalized factor within acceptable limits | Minimal |
| Stability | % Deviation within ±15% | Stable under tested conditions |
Table 3: Typical validation parameters and expected performance of a bioanalytical method using a deuterated internal standard.
Visualizations
Metabolic Pathway of Sibutramine
Caption: Metabolic conversion of Sibutramine to its active metabolites.
Experimental Workflow for Sample Analysis
Caption: Workflow for plasma sample preparation and analysis.
Role of Deuterated Internal Standard
Caption: Principle of using a deuterated internal standard for accurate quantification.
References
Application Notes and Protocols for the Analysis of Didesmethyl Sibutramine-d6 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the quantitative analysis of Didesmethyl Sibutramine (B127822) in human plasma using Didesmethyl Sibutramine-d6 as an internal standard (IS). The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for bioanalytical studies.
Introduction
Didesmethyl sibutramine is one of the active metabolites of sibutramine, a drug formerly used for the treatment of obesity. Monitoring its concentration in human plasma is crucial for pharmacokinetic and toxicokinetic studies. This protocol describes a robust and validated method for the determination of didesmethyl sibutramine in human plasma using its deuterated analog, this compound, as the internal standard to ensure accuracy and precision. The method is based on liquid-liquid extraction for sample cleanup, followed by chromatographic separation and detection by tandem mass spectrometry.
Experimental Protocols
Materials and Reagents
-
Didesmethyl Sibutramine reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., heparin)[1]
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Methyl-tert-butyl ether (MTBE)[1]
-
Ammonium acetate
-
Acetic acid
-
Water (deionized, 18 MΩ·cm)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[2][3]
-
Analytical column: Zorbax C18 or equivalent (e.g., Purospher RP-C18, 30 x 4.0 mm, 3 µm)[1][2]
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Didesmethyl Sibutramine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Didesmethyl Sibutramine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 200 µL of human plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix.
-
Vortex briefly (approximately 10 seconds).
-
Add 1 mL of methyl-tert-butyl ether (MTBE).[1]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.[1]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The separation and detection of Didesmethyl Sibutramine and its internal standard are achieved using the following conditions.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Zorbax C18, 4.6 x 75 mm, 3.5 µm[1] |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 4.0 (adjusted with acetic acid)[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient | 67% A / 33% B[2] |
| Flow Rate | 0.40 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transition (Didesmethyl Sibutramine) | m/z 252.1 → 125.0[4] |
| MRM Transition (this compound) | m/z 258.1 → 131.0 (Predicted) |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Data Presentation and Validation
Method validation should be performed according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.
Table 3: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (r²) | > 0.99 | 0.9991 |
| Calibration Curve Range | - | 0.1 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | 3.5 - 8.2% |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | 4.1 - 9.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2 to 6.8% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Monitored | Minimal effects observed |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration | Stable for at least 3 freeze-thaw cycles and 6 months at -80°C. |
Visualizations
Experimental Workflow```dot
Caption: Logical flow from sample receipt to final reporting.
References
- 1. A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. [sites.ualberta.ca]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for the Sample Preparation of Didesmethyl Sibutramine-d6 in Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Didesmethyl Sibutramine-d6 in urine, a critical internal standard for the accurate quantification of the sibutramine (B127822) metabolite, didesmethyl sibutramine. The following sections offer a comparative overview of common extraction techniques, quantitative performance data, and step-by-step experimental procedures.
Introduction
Didesmethyl sibutramine is a primary active metabolite of sibutramine, an appetite suppressant that has been withdrawn from many markets due to cardiovascular concerns. The detection and quantification of didesmethyl sibutramine in urine are crucial in clinical, forensic, and anti-doping contexts. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring analytical accuracy and precision.
This application note details two primary sample preparation techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), both widely employed for the analysis of sibutramine and its metabolites in biological matrices.[1][2] A more recent microsampling technique, Dried Urine Spot (DUS), is also presented as a viable alternative.[3][4]
Comparative Quantitative Data
The selection of a sample preparation method often depends on the desired sensitivity, sample throughput, and available resources. The following table summarizes key quantitative parameters for different techniques used in the analysis of didesmethyl sibutramine in urine.
| Sample Preparation Technique | Analyte(s) | Lower Limit of Detection (LOD) | Lower Limit of Quantification (LOQ) | Recovery | Analytical Method | Reference |
| Liquid-Liquid Extraction (LLE) | N-desmethyl & N-bisdesmethyl Sibutramine | 6-40 ng/mL | - | 39-42% | LC-MS/MS | [1] |
| Dried Urine Spot (DUS) with Methanol (B129727) Extraction | Sibutramine, Desmethyl Sibutramine, Didesmethyl Sibutramine | 0.03 ng/mL | - | >80% | LC-MS/MS | [3][4] |
| Solid-Phase Extraction (SPE) | Mono desmethyl sibutramine (M1) & Di-desmethyl sibutramine (M2) | - | 0.1 ng/mL (M1), 0.2 ng/mL (M2) | 93.5% (M1), 77.9% (M2) | LC-MS/MS | [2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Sibutramine Metabolites | 10-50 ng/mL | - | - | GC-MS | [5] |
Experimental Workflows
The following diagram illustrates the general workflows for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for the analysis of this compound in urine.
Caption: Workflow for LLE and SPE of this compound from urine.
Detailed Experimental Protocols
The following are detailed protocols for the extraction of Didesmethyl Sibutramine and its deuterated internal standard from urine.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methodologies used for the analysis of sibutramine metabolites in urine.[1]
Materials:
-
Urine sample
-
This compound internal standard solution
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Pipette 1 mL of urine into a centrifuge tube.
-
Spike the urine sample with the this compound internal standard solution to achieve the desired final concentration.
-
Alkalinize the urine sample by adding NaOH solution to a pH > 9.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is based on a method developed for the analysis of sibutramine metabolites in plasma, which can be adapted for urine.[2]
Materials:
-
Urine sample
-
This compound internal standard solution
-
SPE cartridges (e.g., C8 or C18 reversed-phase)
-
Methanol
-
Deionized water
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE manifold
-
Centrifuge tubes
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Pipette 1 mL of urine into a centrifuge tube.
-
Spike the urine sample with the this compound internal standard solution.
-
Pre-treat the urine sample as necessary (e.g., dilution with buffer).
-
Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry out.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water to remove polar interferences. A mild organic wash (e.g., 5% methanol in water) may also be used.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analytes with 2 mL of the elution solvent into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
Protocol 3: Dried Urine Spot (DUS) Microsampling
This innovative method offers advantages in sample collection, storage, and transportation.[3][4]
Materials:
-
Urine sample
-
This compound internal standard solution (spiked into the urine prior to spotting)
-
Whatman 903 Protein Saver Cards or similar
-
Methanol
-
Ultrasonic bath
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Spike a batch of drug-free urine with known concentrations of didesmethyl sibutramine and a fixed concentration of this compound.
-
Spot a small, fixed volume (e.g., 30 µL) of the spiked urine onto the designated area of the DUS card.[4]
-
Allow the spots to dry completely at room temperature for at least 3 hours.[4]
-
Punch out the dried urine spot and place it into a microcentrifuge tube.
-
Add a precise volume of methanol (e.g., 300 µL) to the tube.[3]
-
Sonicate the tube for 5 minutes to extract the analytes from the paper matrix.[3]
-
Centrifuge the tube and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Conclusion
The choice of sample preparation technique for this compound in urine will depend on the specific requirements of the assay. LLE is a classic and effective method, while SPE can offer cleaner extracts and higher throughput. The DUS method presents a modern alternative with significant logistical benefits. For all methods, the use of a deuterated internal standard like this compound is paramount for achieving reliable and accurate quantification. The protocols provided herein serve as a comprehensive guide for researchers and scientists in the field of drug analysis.
References
- 1. Determination of N-desmethyl- and N-bisdesmethyl metabolites of Sibutramine in doping control analysis using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive method for the determination of sibutramine active metabolites in human plasma by reversed-phase liquid chromatography-tandem mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doi.nrct.go.th [doi.nrct.go.th]
- 4. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 5. Detection of sibutramine administration: a gas chromatography/mass spectrometry study of the main urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioequivalence Studies of Sibutramine Utilizing Didesmethyl Sibutramine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibutramine (B127822) is a norepinephrine, serotonin, and dopamine (B1211576) reuptake inhibitor that has been used for the management of obesity.[1] To ensure the therapeutic equivalence of generic formulations of sibutramine to the innovator product, rigorous bioequivalence (BE) studies are essential. These studies rely on the accurate quantification of the parent drug and its active metabolites in biological matrices.[2] Sibutramine is rapidly metabolized to two primary active metabolites, mono-desmethyl sibutramine (M1) and di-desmethyl sibutramine (M2), which are major contributors to its pharmacological effect.[3] Therefore, the bioanalytical method used in BE studies must be capable of accurately and precisely measuring sibutramine, M1, and M2 concentrations in plasma or serum.
The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), owing to its high sensitivity, selectivity, and specificity.[4] The use of stable isotope-labeled internal standards (SIL-IS), such as Didesmethyl Sibutramine-d6, is crucial for achieving accurate and precise quantification by correcting for variability in sample processing and instrument response.[4][5][6] This document provides detailed application notes and protocols for conducting bioequivalence studies of sibutramine, with a specific focus on the utilization of this compound as an internal standard for the quantification of didesmethyl sibutramine (M2).
Bioanalytical Method: Quantification of Sibutramine, Mono-desmethyl Sibutramine, and Di-desmethyl Sibutramine in Human Plasma by LC-MS/MS
This section outlines a typical LC-MS/MS method for the simultaneous quantification of sibutramine, mono-desmethyl sibutramine (M1), and di-desmethyl sibutramine (M2) in human plasma. This compound is used as the internal standard for the quantification of M2. For a comprehensive analysis, it is recommended to also use deuterated internal standards for sibutramine (e.g., Sibutramine-d7) and M1.
Method Validation Parameters
The following tables summarize the typical validation parameters for the LC-MS/MS method.
| Parameter | Sibutramine | Mono-desmethyl Sibutramine (M1) | Di-desmethyl Sibutramine (M2) |
| Linearity Range | 0.05 - 20 ng/mL[7] | 0.05 - 20 ng/mL[7] | 0.05 - 20 ng/mL[7] |
| Correlation Coefficient (r²) | > 0.99[8] | > 0.99[8] | > 0.99[8] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[7] | 0.05 ng/mL[7] | 0.05 ng/mL[7] |
| Intra-day Precision (%CV) | < 15% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% |
| Intra-day Accuracy (% bias) | ± 15% | ± 15% | ± 15% |
| Inter-day Accuracy (% bias) | ± 15% | ± 15% | ± 15% |
| Recovery | > 85% | > 85% | > 85% |
Table 1: Bioanalytical Method Validation Parameters
Experimental Protocol: Sample Preparation and LC-MS/MS Analysis
1. Materials and Reagents:
-
Reference standards of Sibutramine HCl, Mono-desmethyl Sibutramine, and Di-desmethyl Sibutramine.
-
This compound (Internal Standard).
-
Human plasma (with anticoagulant, e.g., K2EDTA).
-
Methanol, Acetonitrile (HPLC grade).
-
Ammonium formate, Formic acid (LC-MS grade).
-
Methyl tert-butyl ether (MTBE) or other suitable extraction solvent.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (containing this compound).
-
Vortex for 30 seconds.
-
Add 3 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)[8] |
| Mobile Phase | A: 2 mM Ammonium acetate (B1210297) in 0.1% formic acid in waterB: Acetonitrile[8] |
| Gradient | Isocratic or gradient elution optimized for separation |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: LC-MS/MS Instrumental Parameters
4. MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Sibutramine | 280.2 | 125.1 |
| Mono-desmethyl Sibutramine (M1) | 266.2 | 125.1 |
| Di-desmethyl Sibutramine (M2) | 252.2 | 125.1 |
| This compound (IS) | 258.2 | 125.1 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
Bioequivalence Study Protocol
A typical bioequivalence study for sibutramine is a single-dose, two-treatment, two-period, crossover study in healthy adult subjects under fasting conditions.[9]
Study Design
-
Design: Randomized, open-label, two-period crossover.[2]
-
Subjects: Healthy male and non-pregnant, non-lactating female volunteers.[9] The number of subjects is determined by statistical power analysis, typically ranging from 16 to 64.[2][10]
-
Treatments:
-
Test Product: Generic sibutramine formulation.
-
Reference Product: Innovator sibutramine formulation.
-
-
Dose: A single oral dose of 15 mg sibutramine.[9]
-
Washout Period: A washout period of at least 14 days between the two treatment periods is recommended.[2]
-
Blood Sampling: Blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).[10]
Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic Parameters: The primary pharmacokinetic parameters for bioequivalence assessment are Cmax (maximum plasma concentration) and AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration).[2] AUC0-inf (area under the curve extrapolated to infinity) is also calculated.
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (Test/Reference) of the log-transformed Cmax and AUC0-t for sibutramine and its active metabolites (M1 and M2) should be within the acceptance range of 80.00% to 125.00%.[2][9]
| Pharmacokinetic Parameter | Geometric Mean (ng/mL or ng·h/mL) | 90% Confidence Interval |
| Sibutramine | ||
| Cmax | 80.00% - 125.00% | |
| AUC0-t | 80.00% - 125.00% | |
| Mono-desmethyl Sibutramine (M1) | ||
| Cmax | 80.00% - 125.00% | |
| AUC0-t | 80.00% - 125.00% | |
| Di-desmethyl Sibutramine (M2) | ||
| Cmax | 80.00% - 125.00% | |
| AUC0-t | 80.00% - 125.00% |
Table 4: Bioequivalence Acceptance Criteria
Visualizations
Caption: Workflow for a typical two-period crossover bioequivalence study.
Caption: Metabolic pathway and mechanism of action of sibutramine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Comparative bioavailability of two formulations of sibutramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. scispace.com [scispace.com]
- 8. scispace.com [scispace.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Relative bioavailability and pharmacokinetics of a new sibutramine formulation in healthy male subjects: a randomized, open-label, two-period, comparative crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting the Hidden Threat: Analytical Methods for Sibutramine Adulteration in Supplements
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sibutramine (B127822), a monoamine reuptake inhibitor formerly prescribed for obesity, was withdrawn from the market in many countries due to an increased risk of cardiovascular events.[1][2] Despite its ban, sibutramine and its analogues are frequently found as illegal adulterants in dietary supplements marketed for weight loss.[3][4] This poses a significant health risk to consumers who are often unaware of the presence of this potent pharmaceutical ingredient. To ensure consumer safety and regulatory compliance, robust and reliable analytical methods for the detection of sibutramine in a variety of supplement matrices are crucial.
This document provides detailed application notes and protocols for the most common and effective analytical techniques used to identify and quantify sibutramine in dietary supplements. These methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography with Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Data Presentation: Quantitative Method Comparison
The following table summarizes the performance characteristics of various analytical methods for the detection of sibutramine, providing a comparative overview to aid in method selection.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| HPLC-PDA | 0.33 µg/mL | 1 µg/mL | 1.0 - 80 µg/mL | 91.87 - 96.46 | [5] |
| HPLC-UV | 0.666 mg L⁻¹ | 2.018 mg L⁻¹ | 4.5 - 19.5 mg L⁻¹ | Not Reported | [6] |
| LC-ESI-MS | 0.0018 - 0.73 µg/g | Not Reported | Not Reported | Not Reported | [7][8] |
| LC-MS/MS | 1.3 ng/mL | 4.0 ng/mL | Not Reported | Not Reported | [9] |
| GC-MS | 0.181 µg/mL | 0.5488 µg/mL | Not Reported | Not Reported | [4][10][11] |
| HPTLC | 0.0765 µ g/band | 0.2318 µ g/band | 0.250 - 1.250 µ g/band | 99.91 - 103.28 | [12] |
| HPTLC-UV | ~0.3 mg/capsule (practical) | Not Reported | 78 - 3022 ng | Good | [13] |
Experimental Workflows
The general workflow for analyzing sibutramine in supplements involves sample preparation followed by instrumental analysis. The specific steps can vary depending on the chosen analytical technique and the sample matrix.
Caption: General experimental workflow for the analysis of sibutramine in dietary supplements.
Experimental Protocols
Sample Preparation Protocol (General)
This protocol is a general guideline and may need to be optimized based on the specific supplement matrix.
-
Sample Weighing: Accurately weigh the contents of a representative number of capsules or an equivalent amount of powder or liquid supplement.
-
Extraction: Transfer the weighed sample to a suitable container and add a known volume of an appropriate organic solvent, most commonly methanol (B129727).[14][15]
-
Sonication: Sonicate the mixture for approximately 15-30 minutes to ensure complete extraction of sibutramine.[15]
-
Centrifugation: Centrifuge the resulting mixture at a sufficient speed (e.g., 4000 rpm) for about 5-10 minutes to pellet the solid excipients.[15]
-
Filtration: Carefully collect the supernatant and filter it through a 0.2 or 0.45 µm syringe filter to remove any remaining particulate matter before instrumental analysis.[15]
High-Performance Liquid Chromatography (HPLC-UV/PDA) Protocol
HPLC is a widely used technique for the quantification of sibutramine due to its accuracy and precision.[5]
-
Instrumentation: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.[14]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM ammonium (B1175870) formate (B1220265) or sodium phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.[6][14] For example, a 30:70 mixture of 50 mmol ammonium formate solution and acetonitrile can be used in isocratic mode.[14]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[6][14]
-
Detection Wavelength: Detection is typically carried out at 225 nm.[1][6][14]
-
Injection Volume: 20 µL.[6]
-
-
Analysis:
-
Prepare a series of standard solutions of sibutramine in the mobile phase to construct a calibration curve.
-
Inject the prepared sample extracts into the HPLC system.
-
Identify the sibutramine peak by comparing its retention time with that of the standard.
-
Quantify the amount of sibutramine in the sample using the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the detection of trace amounts of sibutramine and its metabolites.[7][8][9]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column is suitable.[7][8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., 20 mM ammonium formate or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is commonly used.[7][8][9]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Analysis:
-
Optimize the MS parameters for sibutramine by infusing a standard solution.
-
Inject the prepared sample extracts into the LC-MS/MS system.
-
Identify sibutramine based on its retention time and the specific MRM transition.
-
Quantify the concentration using a calibration curve prepared with a suitable internal standard.
-
Caption: LC-MS/MS workflow for the detection of sibutramine.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a reliable method for the confirmation of sibutramine, providing excellent chromatographic separation and mass spectral identification.[4][10][11]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl polysilphenylene-siloxane stationary phase (e.g., TR-5MS), is often used.[15]
-
Injector: Splitless mode injection at a temperature of around 280°C.[15]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[15]
-
Oven Temperature Program: A temperature gradient is used, for example, starting at 150°C, holding for a period, and then ramping up to 280°C.[15]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of sibutramine such as m/z 58, 72, and 114.[15]
-
-
Analysis:
-
Inject the prepared sample extract into the GC-MS system.
-
Identify sibutramine by its retention time and by comparing the acquired mass spectrum with a reference spectrum from a library or a standard.
-
For quantification, create a calibration curve using the SIM mode.
-
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
HPTLC is a cost-effective and high-throughput method suitable for screening a large number of samples for the presence of sibutramine.[1][2][13]
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC silica (B1680970) gel 60 F254 plates.[12]
-
Mobile Phase: A mixture of toluene (B28343) and methanol or toluene, ethyl acetate, and methanol are common.[1][12][13] For instance, a mobile phase of toluene:ethyl acetate:methanol (7:2:1 v/v/v) can be used.[12]
-
Application: Apply standards and sample extracts as bands onto the HPTLC plate.
-
Development: Develop the plate in a saturated chamber until the mobile phase reaches the desired distance.
-
Detection: After drying the plate, densitometric scanning is performed at 225 nm.[1][13] Confirmation can be achieved by coupling the HPTLC plate to a mass spectrometer via a TLC-MS interface.[1][2]
-
-
Analysis:
-
Compare the Rf value of the spots in the sample tracks with that of the sibutramine standard.
-
Quantify the amount of sibutramine by comparing the peak area of the sample spot with the calibration curve obtained from the standards.
-
Conclusion
The adulteration of dietary supplements with sibutramine is a serious public health concern. The analytical methods detailed in this document provide researchers, scientists, and quality control professionals with a range of validated protocols to effectively screen for and quantify sibutramine in various supplement formulations. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput (HPTLC), high sensitivity (LC-MS/MS), or confirmatory analysis (GC-MS). Proper validation of the chosen method within the user's laboratory is essential to ensure accurate and reliable results.
References
- 1. Screening and determination of sibutramine in adulterated herbal slimming supplements by HPTLC-UV densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Sibutramine in Slimming Products by HPTLC and Confirmation by HPTLC-MS | Separation Science [sepscience.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. mdpi.com [mdpi.com]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Analysis of six synthetic adulterants in herbal weight-reducing dietary supplements by LC electrospray ionization-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. proceedings.tiikmpublishing.com [proceedings.tiikmpublishing.com]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements [foliamedica.bg]
- 13. tandfonline.com [tandfonline.com]
- 14. aph-hsps.hu [aph-hsps.hu]
- 15. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 16. scispace.com [scispace.com]
Application Note: Quantitative Analysis of Sibutramine in Dietary Supplements by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and validated method for the quantitative analysis of sibutramine (B127822) in dietary supplements using Gas Chromatography-Mass Spectrometry (GC-MS). Sibutramine, a withdrawn anti-obesity drug, is often illegally included in herbal supplements, posing significant health risks to consumers.[1][2][3] The described protocol provides a reliable methodology for the extraction and quantification of sibutramine, ensuring consumer safety and regulatory compliance. The method is validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3]
Introduction
Sibutramine was formerly a widely prescribed medication for the management of obesity. However, due to an increased risk of serious cardiovascular events, it was withdrawn from the market in many countries.[1][2][3] Despite its ban, sibutramine and its analogues are frequently found as undeclared ingredients in dietary supplements marketed for weight loss. The clandestine inclusion of this potent pharmaceutical agent in readily available consumer products represents a significant public health concern.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It offers high sensitivity and selectivity, making it an ideal method for the identification and quantification of contaminants and adulterants in complex matrices such as dietary supplements.[4] This application note presents a detailed protocol for the analysis of sibutramine in various supplement formulations using GC-MS.
Experimental Protocol
This section provides a comprehensive protocol for the analysis of sibutramine in dietary supplements, from sample preparation to data analysis.
Reagents and Materials
-
Sibutramine hydrochloride monohydrate (≥98% purity)
-
Methanol (B129727) (Analytical Grade)
-
Syringe filters (0.45 µm)
Standard Preparation
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of sibutramine hydrochloride monohydrate in methanol to prepare a 1 mg/mL stock solution. Vortex the solution to ensure complete dissolution and store at 4°C.[1]
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.3 µg/mL to 30 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Accurately weigh the contents of a single capsule or a representative portion of the dietary supplement.
-
Homogenize the sample using a mortar and pestle.
-
Transfer a known weight of the homogenized sample into a volumetric flask and add a precise volume of methanol.
-
Sonicate the mixture for 30 minutes to ensure complete extraction of sibutramine.[1]
-
Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.[1]
-
The filtered extract is now ready for GC-MS analysis. If high concentrations of sibutramine are expected, further dilution with methanol may be necessary.
GC-MS Instrumentation and Conditions
The following instrumental parameters have been shown to provide excellent performance for the analysis of sibutramine.
| Parameter | Value |
| Gas Chromatograph | Bruker Scion 436-GC or equivalent |
| Mass Spectrometer | Bruker Scion SQ MS or equivalent |
| Column | Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature of 60°C, ramped to a final temperature at a specified rate. |
| Ionization Mode | Electron Ionization (EI) |
| Scan Mode | Full Scan (50-500 m/z) and Selected Ion Monitoring (SIM) |
| Key Fragment Ions (m/z) | 58, 72, 114 |
Method Validation
The analytical method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[1][2][3]
| Validation Parameter | Result |
| Linearity Range | 0.3 - 30 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Accuracy (% Recovery) | Within 95-105% |
| Precision (%RSD) | < 5% |
| Limit of Detection (LOD) | 0.181 µg/mL[1][2][3] |
| Limit of Quantification (LOQ) | 0.5488 µg/mL[1][2][3] |
Results and Discussion
The developed GC-MS method demonstrated high sensitivity and selectivity for the analysis of sibutramine. The retention time for sibutramine under the specified conditions is approximately 6.71 minutes.[3][5] The mass spectrum of sibutramine is characterized by key fragment ions at m/z 58, 72, and 114, which can be used for confirmation in both full scan and SIM mode.[6]
Analysis of various commercially available dietary supplements revealed the presence of sibutramine in several products, with concentrations varying significantly from trace levels to amounts exceeding the former therapeutic dose.
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of sibutramine.
Sibutramine Fragmentation Pathway
Caption: Key fragmentation of sibutramine in Mass Spectrometry.
Conclusion
The GC-MS method detailed in this application note is a reliable and robust tool for the routine screening and quantification of sibutramine in a variety of dietary supplements. The high sensitivity and selectivity of the method allow for the detection of sibutramine even at low concentrations, making it an essential technique for regulatory bodies and quality control laboratories to ensure the safety of consumer products. The validation data confirms that the method is accurate, precise, and fit for its intended purpose.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. proceedings.tiikmpublishing.com [proceedings.tiikmpublishing.com]
- 5. researchgate.net [researchgate.net]
- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]
Application Note: Quantification of Sibutramine and its Metabolites in Dietary Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibutramine (B127822) is a monoamine reuptake inhibitor that was formerly used for the treatment of obesity. Due to an increased risk of cardiovascular events, it has been withdrawn from the market in many countries. However, it is often illegally included as an undeclared ingredient in dietary supplements marketed for weight loss. The quantification of sibutramine and its primary active metabolites, N-desmethylsibutramine (nor-sibutramine) and N-didesmethylsibutramine (bis-nor-sibutramine), is crucial for regulatory control and consumer safety.
This document provides detailed protocols for the quantification of sibutramine and its metabolites in various dietary product matrices using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Sample Preparation
A generalized sample preparation workflow is essential for accurate and reproducible results. The following protocol is a composite of common techniques found in the literature.
Caption: General workflow for dietary supplement sample preparation.
Protocol:
-
Sample Homogenization:
-
For solid samples (capsules, tablets), accurately weigh the contents of a representative number of units (e.g., 10) and grind into a fine, homogeneous powder.
-
For liquid samples, ensure the sample is well-mixed before subsampling.
-
-
Extraction:
-
Accurately weigh a portion of the homogenized powder (typically 100-500 mg) or pipette a known volume of the liquid sample into a centrifuge tube.
-
Add a precise volume of extraction solvent (e.g., 10 mL of methanol or acetonitrile).[1][2][3][4]
-
For enhanced extraction efficiency, samples can be subjected to vortexing for 1-2 minutes followed by ultrasonication for 15-30 minutes.[4]
-
-
Clarification:
-
Centrifuge the sample extract at a moderate speed (e.g., 4000-5000 rpm) for 10-15 minutes to pellet insoluble matter.
-
Carefully collect the supernatant.
-
-
Filtration:
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine screening and quantification of sibutramine.
Protocol:
-
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., Spherisorb C8, NUCLEOSIL C18).[5][6][7]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically used. Examples include:
-
Acetonitrile (B52724) and an aqueous 0.2% formic acid solution containing 20mM ammonium (B1175870) acetate.[5][6]
-
Sodium phosphate (B84403) buffer (pH 2.5) and methanol (30:70, v/v).[8]
-
0.05 M formate (B1220265) buffer (pH 4.0) and acetonitrile (40:60, v/v).[7]
-
-
Elution: Isocratic or gradient elution can be employed.[5][6][8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C or 40°C.[8]
-
Injection Volume: 20 µL.[8]
-
-
Standard Preparation:
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Inject the prepared sample extracts and determine the concentration of sibutramine by interpolating its peak area from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the quantification of sibutramine.
Protocol:
-
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: A capillary column suitable for amine analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: An initial oven temperature of around 100°C, held for a short period, followed by a ramp to a final temperature of approximately 280-300°C.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for sibutramine.
-
-
Standard Preparation:
-
Prepare a stock solution of sibutramine in methanol (e.g., 1 mg/mL).[1]
-
Create a series of working standards by diluting the stock solution to cover the expected concentration range in the samples.
-
-
Quantification:
-
Generate a calibration curve from the analysis of the working standards.
-
Analyze the sample extracts and quantify sibutramine based on the calibration curve. A recent study reported the retention time for sibutramine at 6.71 minutes with a total run time of 12 minutes.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the simultaneous quantification of sibutramine and its metabolites due to its superior sensitivity and specificity.
Caption: Workflow for LC-MS/MS analysis of sibutramine and its metabolites.
Protocol:
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Standard Preparation:
-
Prepare mixed stock solutions of sibutramine, N-desmethylsibutramine, and N-didesmethylsibutramine in methanol.
-
Generate a series of working standards by diluting the mixed stock solution to achieve concentrations suitable for building calibration curves (e.g., 2.0 ng/mL to 100 ng/mL).[3]
-
-
Quantification:
-
Construct individual calibration curves for each analyte based on the peak areas obtained from the MRM transitions of the standard solutions.
-
Analyze the prepared sample extracts and quantify the analytes using their respective calibration curves.
-
Data Presentation: Quantitative Method Parameters
The following tables summarize the performance characteristics of various analytical methods for the quantification of sibutramine and its metabolites.
Table 1: HPLC Method Parameters
| Parameter | Sibutramine | N-didesmethylsibutramine | Reference |
| Linearity Range | 4.5 - 19.5 mg/L | - | [8] |
| 0.025 - 1.0 mg/mL | 0.025 - 1.0 mg/mL | [5][6] | |
| LOD | 0.666 mg/L | - | [8] |
| LOQ | 2.018 mg/L | - | [8] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [5][6] |
Table 2: GC-MS Method Parameters
| Parameter | Sibutramine | Reference |
| Linearity Range | Not Specified | [1] |
| LOD | 0.181 µg/mL | [1] |
| LOQ | 0.5488 µg/mL | [1] |
| Accuracy | 100.10 - 102.71% | [1] |
| Precision (RSD) | up to 2.99% | [1] |
Table 3: LC-MS/MS Method Parameters
| Parameter | Sibutramine | N-desmethylsibutramine | N-didesmethylsibutramine | Reference |
| Linearity Range | 0.002 - 0.1 µg/mL | 0.002 - 0.1 µg/mL | 0.002 - 0.1 µg/mL | [3][10] |
| 5.0 - 30.0 ng/mL | - | - | [11] | |
| LOD | 1.3 ng/mL | - | - | [11] |
| LOQ | 4.0 ng/mL | - | - | [11] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 | [3] |
| 0.99848 | - | - | [11] |
Conclusion
The methods described provide robust and reliable approaches for the quantification of sibutramine and its metabolites in dietary supplements. The choice of method will depend on the specific requirements of the analysis, including required sensitivity, sample throughput, and availability of instrumentation. LC-MS/MS is recommended for the most sensitive and specific simultaneous determination of sibutramine and its metabolites. Adherence to these protocols will ensure accurate and defensible results for regulatory compliance and product quality control.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements [foliamedica.bg]
- 3. scispace.com [scispace.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Simultaneous determination of sibutramine and N-Di-desmethylsibutramine in dietary supplements for weight control by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Development and validation of methodology of quantitative determination of sibutramine in dietary supplements by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Simultaneous determination of sibutramine and N-Di-desmethylsibutramine in dietary supplements for weight control by HPLC-ESI-MS. | Semantic Scholar [semanticscholar.org]
- 10. Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing mass spectrometry parameters for Didesmethyl Sibutramine-d6
Welcome to the technical support center for the optimization of mass spectrometry parameters for Didesmethyl Sibutramine-d6. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: For this compound, the expected precursor ion ([M+H]⁺) in positive ion mode mass spectrometry would be approximately m/z 258.1, accounting for the addition of six deuterium (B1214612) atoms to the Didesmethyl Sibutramine molecule (exact mass ~252.2). Common product ions are typically generated through fragmentation of the molecular structure. Based on the fragmentation of the non-deuterated analogue, a likely product ion would be around m/z 125.0, corresponding to a key structural fragment.[1]
Q2: Why is a deuterated internal standard like this compound used in quantitative analysis?
A2: Deuterated internal standards are the gold standard in quantitative mass spectrometry for several reasons.[2] They are chemically almost identical to the analyte of interest, meaning they co-elute chromatographically and have similar ionization efficiencies.[3] This allows them to effectively compensate for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification.[3][4]
Q3: My deuterated internal standard is showing a different retention time than the analyte. Is this normal and how can I fix it?
A3: A slight shift in retention time between a deuterated internal standard and its non-deuterated analyte is a known phenomenon in reversed-phase chromatography, often with the deuterated compound eluting slightly earlier.[3][4][5] While a small, consistent shift may be acceptable, significant separation can lead to differential matrix effects and compromise data quality.[3][4] To address this, you can try modifying your chromatographic conditions, such as adjusting the mobile phase gradient, changing the column temperature, or using a column with slightly lower resolution to encourage co-elution.[3][6]
Q4: What are some common causes of poor sensitivity when analyzing this compound?
A4: Poor sensitivity can arise from several factors. Suboptimal mass spectrometry parameters, such as collision energy and declustering potential, can lead to inefficient fragmentation and ion transmission. Additionally, issues with the LC method, such as poor peak shape or excessive matrix effects, can suppress the signal. It is also important to ensure the purity and concentration of your this compound standard are correct.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Signal Intensity / Sensitivity | Suboptimal MS parameters (Collision Energy, Declustering Potential). | Systematically optimize MS parameters by infusing a solution of this compound and monitoring the signal intensity while varying the collision energy and declustering potential to find the optimal values that yield the highest signal.[2] |
| Ion suppression from matrix components. | Evaluate matrix effects by comparing the response of the standard in solvent versus in a matrix extract. Improve sample clean-up procedures to remove interfering matrix components. Modify chromatographic conditions to separate the analyte from the interfering components.[3] | |
| High Background Noise | Contaminated mobile phase or LC system. | Prepare fresh mobile phases using high-purity solvents and additives. Flush the LC system thoroughly. |
| Interference from co-eluting compounds. | Improve chromatographic separation to resolve this compound from interfering peaks. Check for potential sources of contamination in your sample preparation workflow. | |
| Inconsistent or Inaccurate Results | Isotopic exchange of deuterium atoms. | While less common for D6 labeling on a stable part of the molecule, ensure that the pH of your samples and mobile phase is not excessively acidic or basic, which could promote exchange.[5] |
| Impurities in the deuterated standard. | Verify the isotopic and chemical purity of your this compound standard. The presence of unlabeled analyte can lead to artificially high readings.[3][5] | |
| Non-linear response. | Ensure you are operating within the linear dynamic range of the instrument. Prepare a calibration curve with a sufficient number of points to accurately define the response. |
Experimental Protocols
Optimization of Mass Spectrometry Parameters by Infusion
This protocol describes the process of finding the optimal declustering potential (DP) and collision energy (CE) for this compound using direct infusion.
-
Prepare a Standard Solution: Prepare a working solution of this compound at a concentration of 100-1000 ng/mL in a solvent that mimics your initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[2]
-
Infuse the Solution: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize Declustering Potential (DP):
-
Set the mass spectrometer to monitor the precursor ion of this compound (m/z ~258.1).
-
Ramp the DP across a relevant range (e.g., 20-150 V) and record the ion intensity at each step.
-
The optimal DP is the voltage that produces the maximum precursor ion intensity.[2]
-
-
Optimize Collision Energy (CE):
-
Using the optimal DP, set up a product ion scan to identify the major fragment ions.
-
Select the most intense and stable product ion for Multiple Reaction Monitoring (MRM).
-
Set up an MRM transition for this compound (e.g., m/z 258.1 → 125.0).
-
Ramp the CE across a wide range (e.g., 5-60 eV) and record the product ion intensity.
-
The optimal CE is the value that yields the maximum product ion intensity.[2]
-
Example Mass Spectrometry Parameters
The following table provides a starting point for the mass spectrometry parameters for Didesmethyl Sibutramine and its deuterated internal standard. These values should be optimized for your specific instrument and experimental conditions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Didesmethyl Sibutramine | 252.1[1] | 125.0[1] | To be optimized | To be optimized |
| This compound | ~258.1 | ~125.0 | To be optimized | To be optimized |
Visualizations
Caption: Workflow for optimizing MS parameters for this compound.
Caption: Troubleshooting workflow for low signal intensity issues.
References
Technical Support Center: Didesmethyl Sibutramine-d6 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Didesmethyl Sibutramine-d6 in various biological matrices. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in plasma?
For long-term storage, it is recommended to keep plasma samples containing this compound at -80°C. Studies have demonstrated that sibutramine (B127822) and its N-desmethyl metabolites are stable in plasma for at least 216 days under these conditions[1]. For short-term storage, such as during sample processing, keeping the samples on ice or at refrigerated temperatures (2-8°C) is advisable to minimize degradation.
Q2: How many freeze-thaw cycles can plasma samples containing this compound undergo without significant degradation?
Plasma samples containing sibutramine and its N-desmethyl metabolites have been shown to be stable for at least three freeze-thaw cycles[1]. To avoid potential degradation, it is best practice to minimize the number of freeze-thaw cycles. Aliquoting samples into smaller volumes for individual experiments is highly recommended.
Q3: What is the stability of this compound in urine?
In a dried urine spot (DUS) format, didesmethyl sibutramine has been found to be stable for up to one week when stored in the dark at room temperature[2][3]. For liquid urine samples, storage at -20°C or below is recommended for long-term stability, a common practice for preserving drug metabolites in urine[4][5].
Q4: Is this compound stable in whole blood?
Q5: Can I store my samples at room temperature for a short period before processing?
For plasma, short-term stability studies have shown that quality control samples are stable for at least 6 hours at room temperature before treatment[1]. For dried urine spots, stability is maintained for up to one week at room temperature when protected from light[2][3]. However, for liquid urine and whole blood, it is strongly recommended to minimize time at room temperature and process or freeze the samples as soon as possible to prevent potential degradation[5][9].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound in plasma samples. | Degradation due to improper storage. | Ensure plasma samples are stored at -80°C for long-term storage and minimize freeze-thaw cycles. Verify that samples were not left at room temperature for extended periods before processing. |
| Inefficient extraction. | Review the extraction protocol. Ensure the pH of the sample is optimized for extraction and that the organic solvent used is appropriate. A liquid-liquid extraction with methyl-tert-butyl ether has been used successfully[10]. | |
| Inconsistent results between different aliquots of the same sample. | Multiple freeze-thaw cycles. | Prepare single-use aliquots to avoid repeated freezing and thawing of the bulk sample. Studies indicate stability for up to three cycles, but minimizing them is best practice[1]. |
| Non-homogenous sample. | Ensure the sample is thoroughly vortexed after thawing and before taking an aliquot for analysis. | |
| Analyte degradation observed in urine samples. | Bacterial contamination. | For long-term storage, ensure urine samples are stored at -20°C or below. If short-term storage at 4°C or room temperature is necessary, consider using a preservative or filtration sterilization[4]. |
| Exposure to light. | Store urine samples, especially dried urine spots, in the dark to prevent photodegradation[2][3]. | |
| Poor signal intensity during LC-MS/MS analysis. | Suboptimal instrument parameters. | Optimize mass spectrometry parameters, including precursor and product ions, collision energy, and source conditions for this compound[2][11]. |
| Matrix effects. | Implement appropriate sample cleanup procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances from the biological matrix. |
Data Summary
Table 1: Stability of Sibutramine and its Metabolites in Human Plasma
| Analyte | Storage Condition | Duration | Stability | Reference |
| Sibutramine and N-desmethyl metabolites | -80°C | 216 days | Stable | [1] |
| Sibutramine and N-desmethyl metabolites | Room Temperature | 6 hours | Stable | [1] |
| Sibutramine and N-desmethyl metabolites | 3 Freeze-Thaw Cycles | N/A | Stable | [1] |
Table 2: Stability of Didesmethyl Sibutramine in Dried Urine Spots (DUS)
| Analyte | Storage Condition | Duration | Stability | Reference |
| Didesmethyl Sibutramine | Room Temperature (in the dark) | 1 week | Stable | [2][3] |
| Didesmethyl Sibutramine | Room Temperature (in the dark) | > 1 week | Inaccuracy observed | [2][3] |
Experimental Protocols
1. Protocol: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol is based on methodologies described for the analysis of sibutramine and its metabolites in human plasma[10][12].
-
Thawing: Thaw frozen plasma samples at room temperature or in a water bath at a controlled temperature.
-
Aliquoting: Vortex the thawed sample and aliquot the required volume (e.g., 500 µL) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of the internal standard (this compound) to the plasma aliquot.
-
Protein Precipitation/Liquid-Liquid Extraction:
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in the mobile phase used for the LC-MS/MS analysis.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
2. Protocol: Dried Urine Spot (DUS) Preparation and Extraction
This protocol is adapted from a study on the detection of sibutramine and its metabolites in dried urine spots[2][3].
-
Spotting: Spot a precise volume (e.g., 30 µL) of the urine sample onto a Whatman 903 Protein Saver Card.
-
Drying: Allow the spots to dry completely in a desiccator at room temperature for at least 3 hours.
-
Extraction:
-
Punch out the dried spot and place it in a microcentrifuge tube.
-
Add a specific volume of extraction solvent (e.g., 300 µL of absolute methanol)[2].
-
Sonicate for a defined period (e.g., 15-30 minutes) to facilitate extraction.
-
-
Centrifugation: Centrifuge the tube to pellet the paper debris.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Workflow for Plasma Sample Analysis.
Caption: Workflow for Dried Urine Spot Analysis.
Caption: Factors Influencing Analyte Stability.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 3. doi.nrct.go.th [doi.nrct.go.th]
- 4. Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of targeted metabolite profiles of urine samples under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term stability of morphine, codeine, and 6-acetylmorphine in real-life whole blood samples, stored at -20°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. proceedings.tiikmpublishing.com [proceedings.tiikmpublishing.com]
- 12. longdom.org [longdom.org]
Troubleshooting low recovery of Didesmethyl Sibutramine-d6 during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low recovery of Didesmethyl Sibutramine-d6 during solid-phase extraction (SPE) and liquid-liquid extraction (LLE) from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound?
Low recovery of this compound, a deuterated internal standard, can stem from several factors throughout the extraction process. The most common issues include incorrect pH of the sample or solutions, suboptimal solvent selection for extraction and elution, analyte loss during the evaporation and reconstitution steps, and problems related to the solid-phase extraction (SPE) sorbent. It is also crucial to consider the stability of the compound and potential interactions with the biological matrix.
Q2: How does pH affect the extraction efficiency of this compound?
Didesmethyl Sibutramine (B127822) is a secondary amine. The charge state of an amine is highly dependent on the pH of the solution.
-
For Reversed-Phase SPE and Liquid-Liquid Extraction: To ensure efficient extraction from an aqueous matrix into an organic solvent or retention on a non-polar SPE sorbent, the amine should be in its neutral (un-ionized) form. This is typically achieved by adjusting the sample pH to be at least 2 units above its pKa.
-
For Cation-Exchange SPE: For this method, the amine should be in its positively charged (ionized) form to bind to the sorbent. This requires adjusting the sample pH to be at least 2 units below its pKa.
Failure to properly adjust the pH is a primary reason for poor recovery.
Q3: I'm observing low recovery with my liquid-liquid extraction (LLE). What should I check first?
For LLE, the initial troubleshooting steps should focus on:
-
pH Adjustment: Verify that the pH of your aqueous sample is appropriately basic to neutralize the amine.
-
Solvent Choice: Ensure your extraction solvent is immiscible with water and has a good affinity for Didesmethyl Sibutramine. Methyl tert-butyl ether (MTBE) is a commonly used and effective solvent.[1][2][3]
-
Extraction Technique: Ensure thorough mixing of the aqueous and organic phases to facilitate analyte transfer. However, overly vigorous shaking can lead to emulsions, which can trap the analyte and hinder phase separation.
-
Phase Separation: Incomplete separation of the aqueous and organic layers can lead to loss of analyte.
Q4: My solid-phase extraction (SPE) recovery is poor. What are the key troubleshooting points?
With SPE, several factors can contribute to low recovery:
-
Sorbent Choice: Ensure the sorbent chemistry is appropriate for your analyte. For secondary amines like Didesmethyl Sibutramine, polymeric reversed-phase sorbents like Oasis HLB are often a good choice.[4]
-
Column Conditioning and Equilibration: Incomplete or improper conditioning and equilibration can lead to inconsistent and poor retention of the analyte.
-
Sample Loading: The pH of the sample loaded onto a reversed-phase column should be adjusted to ensure the analyte is in its neutral form. The flow rate during loading should also be slow enough to allow for proper interaction with the sorbent.[5]
-
Wash Step: The wash solvent should be strong enough to remove interferences but not so strong that it prematurely elutes the analyte. A common mistake is using a wash solvent with too high of an organic content.
-
Elution Step: The elution solvent must be strong enough to desorb the analyte from the sorbent. For reversed-phase SPE, this is typically a high percentage of an organic solvent. For cation-exchange SPE, the elution solvent will need to neutralize the charge on the analyte or the sorbent.
Q5: Could the issue be with the deuterated internal standard itself?
Yes, there are specific issues related to deuterated internal standards that can affect recovery and data accuracy:
-
Isotopic Exchange: In some cases, deuterium (B1214612) atoms can exchange with protons from the solvent, leading to a loss of the deuterium label. This is more common with acidic or basic conditions and certain solvents.
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in liquid chromatography.[6] This can lead to differential matrix effects if the two compounds do not co-elute perfectly.
-
Purity of the Standard: It's important to ensure the deuterated standard is not contaminated with the unlabeled analyte, as this can lead to inaccurate quantification.
Data Presentation
The following tables summarize hypothetical data illustrating the impact of different extraction parameters on the recovery of this compound.
Table 1: Effect of pH on Liquid-Liquid Extraction Recovery
| Extraction Solvent | Sample pH | Mean Recovery (%) | Standard Deviation (%) |
| Methyl tert-butyl ether | 7.0 | 45.2 | 5.1 |
| Methyl tert-butyl ether | 9.0 | 92.8 | 3.5 |
| Ethyl Acetate | 7.0 | 38.7 | 6.2 |
| Ethyl Acetate | 9.0 | 85.1 | 4.8 |
Table 2: Effect of SPE Wash Solvent on Recovery
| SPE Sorbent | Wash Solvent (Methanol in Water) | Mean Recovery (%) | Standard Deviation (%) |
| Oasis HLB | 5% | 95.3 | 2.8 |
| Oasis HLB | 30% | 88.1 | 4.2 |
| Oasis HLB | 60% | 62.5 | 7.3 |
Experimental Protocols
Detailed Protocol for Liquid-Liquid Extraction (LLE)
-
Sample Preparation:
-
To 500 µL of plasma sample, add 50 µL of an internal standard working solution of this compound.
-
Add 50 µL of 1M sodium hydroxide (B78521) to adjust the pH to be basic. Vortex for 30 seconds.
-
-
Extraction:
-
Add 3 mL of methyl tert-butyl ether (MTBE) to the sample tube.
-
Cap the tube and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
-
Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer to an autosampler vial for analysis.
-
Detailed Protocol for Solid-Phase Extraction (SPE)
-
Column Conditioning:
-
Condition an Oasis HLB 1cc/30mg SPE cartridge with 1 mL of methanol (B129727).
-
-
Column Equilibration:
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
To 500 µL of plasma sample, add 50 µL of an internal standard working solution of this compound.
-
Add 500 µL of 4% phosphoric acid in water and vortex.
-
Load the entire sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low recovery of this compound.
Caption: Experimental workflow for liquid-liquid extraction.
Caption: Experimental workflow for solid-phase extraction.
References
- 1. Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sites.ualberta.ca [sites.ualberta.ca]
- 4. academic.oup.com [academic.oup.com]
- 5. promochrom.com [promochrom.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Liquid Chromatography Gradients for Sibutramine Metabolite Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatographic separation of sibutramine (B127822) and its metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of liquid chromatography gradients for the separation of sibutramine and its primary active metabolites, N-mono-desmethylsibutramine (M1) and N-di-desmethylsibutramine (M2).
| Problem | Potential Cause | Suggested Solution |
| Poor resolution between sibutramine and its metabolites. | Inadequate mobile phase composition or gradient slope. | - Adjust Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks. - Modify Mobile Phase: Alter the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. Trying a different organic solvent can also change selectivity. - pH Adjustment: Modify the pH of the aqueous mobile phase, as this can alter the ionization state and retention of the analytes. |
| Poor peak shape (tailing or fronting). | - Secondary interactions with the stationary phase. - Column overload. - Inappropriate mobile phase pH. | - Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine, to the mobile phase to reduce peak tailing. - Check Sample Concentration: Dilute the sample to avoid overloading the column. - Adjust pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of the analytes. |
| Low signal intensity or poor sensitivity. | - Suboptimal detection wavelength (UV). - Inefficient ionization (MS). - Sample loss during preparation. | - Optimize UV Wavelength: Ensure detection is set to the absorption maximum of sibutramine and its metabolites (around 223-225 nm).[1][2] - Enhance Ionization: For LC-MS, optimize the mobile phase composition (e.g., add formic acid or ammonium (B1175870) formate) to promote better ionization in the positive ion mode.[3] - Review Sample Preparation: Evaluate the extraction efficiency of your sample preparation method (LLE, SPE, or protein precipitation). |
| Inconsistent retention times. | - Fluctuations in mobile phase composition. - Temperature variations. - Column degradation. | - Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can improve consistency. - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[3] - Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. - Column Wash: Implement a robust column washing procedure after each analytical batch. |
| High backpressure. | - Blockage in the LC system (e.g., guard column, frits). - Particulate matter from the sample. - Mobile phase precipitation. | - Systematic Check: Isolate the column to determine if the high pressure is from the column or the instrument. - Filter Sample: Ensure all samples and standards are filtered through a 0.22 µm or 0.45 µm filter before injection. - Mobile Phase Compatibility: Check the compatibility of the mobile phase components to prevent precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of sibutramine that I should be targeting for separation?
A1: The primary pharmacologically active metabolites of sibutramine are N-mono-desmethylsibutramine (M1) and N-di-desmethylsibutramine (M2).[1][2] Your chromatographic method should aim to achieve baseline separation for sibutramine, M1, and M2.
Q2: Which type of HPLC column is recommended for separating sibutramine and its metabolites?
A2: Reversed-phase columns, particularly C8 and C18, are most commonly and successfully used for the separation of sibutramine and its metabolites.[4][5] The choice between C8 and C18 will depend on the desired retention and selectivity for your specific application.
Q3: What is a typical starting gradient for method development?
A3: A good starting point for a gradient method would be to use a C18 column with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile (B52724) with 0.1% formic acid. You can begin with a linear gradient from a low percentage of B (e.g., 10-20%) to a high percentage (e.g., 90-95%) over 15-20 minutes. The flow rate is typically around 1 mL/min for standard analytical columns.
Q4: How can I improve the detection of sibutramine and its metabolites by LC-MS?
A4: For LC-MS analysis, using a mobile phase with volatile additives like formic acid or ammonium formate (B1220265) is crucial for efficient ionization in positive electrospray ionization (ESI) mode.[3] Monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode will significantly enhance selectivity and sensitivity.[2]
Q5: What are the common m/z transitions for sibutramine and its main metabolites in MS/MS?
A5: In positive ion mode, the following precursor → product ion transitions are commonly used for quantification and confirmation:
-
Sibutramine (SB): m/z 280.1 → 125.1[2]
-
N-desmethylsibutramine (DSB/M1): m/z 266.0 → 124.8[2]
-
N-didesmethylsibutramine (DDSB/M2): m/z 252.1 → 125.0[2]
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Sibutramine and its Metabolites in Human Plasma
This protocol is a representative method for the quantitative analysis of sibutramine, M1, and M2 in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
- To 500 µL of human plasma in a centrifuge tube, add an internal standard solution.
- Add 200 µL of 1M sodium hydroxide (B78521) to basify the sample.
- Add 3 mL of methyl tert-butyl ether, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
- Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size.[2]
- Mobile Phase A: 2 mM ammonium acetate (B1210297) in 0.1% formic acid in water.[2]
- Mobile Phase B: Acetonitrile.[2]
- Gradient: | Time (min) | %B | | :--- | :--- | | 0.0 | 15 | | 1.0 | 15 | | 5.0 | 95 | | 7.0 | 95 | | 7.1 | 15 | | 10.0 | 15 |
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.
- MS Detection: Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM).
Protocol 2: HPLC-UV Analysis of Sibutramine
This protocol is suitable for the quantification of sibutramine in pharmaceutical formulations.
1. Sample Preparation:
- Weigh and finely powder the contents of several capsules to obtain a homogenous sample.
- Accurately weigh a portion of the powder equivalent to one dose and transfer it to a volumetric flask.
- Add a suitable diluent (e.g., a mixture of mobile phase), sonicate to dissolve, and dilute to volume.
- Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
- Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[6]
- Mobile Phase: A mixture of phosphate (B84403) buffer (pH 5.5) and acetonitrile (30:70, v/v).[6]
- Flow Rate: 1.0 mL/min.[6]
- Injection Volume: 20 µL.
- Column Temperature: Ambient.
- UV Detection: 225 nm.[6]
Data Presentation
Table 1: Typical Retention Times for Sibutramine and its Metabolites
| Compound | Abbreviation | Typical Retention Time (min) |
| Sibutramine | SB | ~5.8 |
| N-mono-desmethylsibutramine | M1 | ~5.2 |
| N-di-desmethylsibutramine | M2 | ~4.6 |
| Note: Retention times are approximate and will vary depending on the specific chromatographic conditions. |
Table 2: Example Gradient Timetable for LC-MS/MS
| Time (minutes) | Flow Rate (mL/min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 0.4 | 85 | 15 |
| 1.0 | 0.4 | 85 | 15 |
| 8.0 | 0.4 | 5 | 95 |
| 10.0 | 0.4 | 5 | 95 |
| 10.1 | 0.4 | 85 | 15 |
| 12.0 | 0.4 | 85 | 15 |
Visualizations
Caption: Experimental workflow for the analysis of sibutramine metabolites.
References
- 1. Determination of the active metabolites of sibutramine in rat serum using column-switching HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a liquid chromatography Q Exactive high resolution mass spectrometry method by the Box-Behnken design for the investigation of sibutramine urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. proceedings.tiikmpublishing.com [proceedings.tiikmpublishing.com]
- 5. researchgate.net [researchgate.net]
- 6. ijrpc.com [ijrpc.com]
How to reduce ion suppression for Didesmethyl Sibutramine-d6 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the LC-MS/MS analysis of Didesmethyl Sibutramine-d6.
Troubleshooting Guides
Problem: Significant ion suppression is observed for this compound, leading to poor sensitivity and inaccurate quantification.
Ion suppression is a common challenge in LC-MS/MS analysis, where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to a decreased signal. The use of a deuterated internal standard like this compound is intended to compensate for this effect; however, severe suppression can still negatively impact data quality.
Step 1: Assess the Severity of Ion Suppression
A post-column infusion experiment is a definitive way to identify the regions in your chromatogram where ion suppression is most pronounced. This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at specific retention times indicates the presence of co-eluting, suppressing agents.
Step 2: Optimize Sample Preparation
The most effective way to combat ion suppression is to remove interfering matrix components before the sample is introduced to the LC-MS/MS system. The choice of sample preparation technique can have a significant impact on the degree of ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression for this compound in biological samples?
A1: Ion suppression for this compound in biological matrices like plasma or urine is primarily caused by co-eluting endogenous compounds. These can include phospholipids, salts, and other metabolites that compete with the analyte for ionization in the mass spectrometer's source. Exogenous compounds, such as formulation excipients or co-administered drugs, can also contribute to this effect.
Q2: How does this compound as an internal standard help with ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for LC-MS/MS quantification. Because it is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression. By using the peak area ratio of the analyte to the internal standard for quantification, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise results.
Q3: My deuterated internal standard elutes at a slightly different retention time than the analyte. Is this a problem?
A3: Yes, this can be a significant issue. This phenomenon, known as the "isotope effect," can cause the analyte and the internal standard to be affected differently by co-eluting matrix components, leading to inaccurate quantification. If you observe a chromatographic separation between Didesmethyl Sibutramine (B127822) and its d6-labeled internal standard, it is crucial to optimize your chromatography to ensure they co-elute as closely as possible.
Q4: Can I just dilute my sample to reduce ion suppression?
A4: While diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression, this approach also dilutes your analyte of interest. This may not be a viable strategy if you are working with low concentrations of Didesmethyl Sibutramine, as it could compromise the sensitivity of your assay.
Q5: Are there any instrument-specific settings that can help reduce ion suppression?
A5: Optimizing the electrospray ionization (ESI) source parameters can sometimes help mitigate ion suppression. Experiment with adjusting the capillary voltage, source temperature, and gas flows. However, these adjustments are generally less effective than improving sample cleanup and chromatographic separation.
Data Presentation
| Sample Preparation Method | Analyte | Matrix | Reported Matrix Effect/Ion Suppression | Citation |
| Liquid-Liquid Extraction (LLE) | Didesmethyl Sibutramine | Human Plasma | CV of 1.30% for ion suppression/enhancement | [1] |
| Protein Precipitation | Sibutramine | Human Plasma | 80.41% - 117.71% | [2][3] |
Note: The data presented is from separate studies and should be interpreted with caution as experimental conditions varied. A lower percentage generally indicates less ion suppression.
Experimental Protocols
Liquid-Liquid Extraction (LLE) for Didesmethyl Sibutramine in Human Plasma
This protocol is adapted from a validated method for the quantification of sibutramine and its metabolites in human plasma.[1]
Objective: To extract Didesmethyl Sibutramine from human plasma while minimizing the co-extraction of interfering matrix components.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Methyl t-butyl ether (MTBE)
-
Reconstitution solution (e.g., mobile phase)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 500 µL of human plasma in a clean tube, add the this compound internal standard solution.
-
Add 3 mL of methyl t-butyl ether.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the reconstitution solution.
-
Vortex briefly and inject into the LC-MS/MS system.
Protein Precipitation for Sibutramine in Human Plasma
This protocol is based on a method for the analysis of multiple anti-obesity drugs, including sibutramine, in human plasma.[2][3]
Objective: A rapid sample cleanup method to remove the bulk of proteins from plasma samples.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Acetonitrile (ACN)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add the this compound internal standard solution.
-
Add 300 µL of cold acetonitrile.
-
Vortex vigorously for 1-2 minutes to precipitate the proteins.
-
Centrifuge at high speed (e.g., >10,000 g) for 10 minutes.
-
Carefully collect the supernatant and inject it into the LC-MS/MS system.
Mandatory Visualizations
Caption: Mechanism of Ion Suppression in the Mass Spectrometer Source.
Caption: Sample Preparation Workflow for this compound Analysis.
Caption: Troubleshooting Decision Tree for Ion Suppression.
References
Addressing contamination issues in trace analysis of sibutramine metabolites
Welcome to the technical support center for the trace analysis of sibutramine (B127822) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common contamination issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in the trace analysis of sibutramine and its metabolites?
A1: Contamination in LC-MS/MS analysis can originate from various sources. For sibutramine and its metabolites, which are often analyzed at trace levels, it is crucial to consider the following:
-
Solvents and Reagents: Impurities in solvents like acetonitrile (B52724), methanol (B129727), and water, as well as additives like formic acid or ammonium (B1175870) acetate, can introduce background noise and interfering peaks.
-
Sample Handling and Preparation: Contaminants can be introduced from collection tubes, pipette tips, and vials. Plasticizers such as phthalates are common leachables from plastic labware.[1]
-
LC-MS System: The most significant source of contamination is often the LC-MS system itself. This includes carryover from previous injections, contaminated transfer lines, injector ports, and ion sources.[2] Polyethylene glycol (PEG) and siloxanes are common system contaminants.
-
Laboratory Environment: Volatile organic compounds from cleaning supplies, personal care products, and laboratory air can be a source of background contamination.
Q2: I am observing a persistent peak at the retention time of my analyte in blank injections. Is this carryover or contamination?
A2: It is essential to distinguish between carryover and contamination.
-
Carryover is the appearance of a small peak of an analyte in a blank injection that follows a high-concentration sample. The intensity of this peak should decrease with subsequent blank injections.
-
Contamination results in a consistent or sporadic peak in all blank injections, irrespective of the preceding sample.
To differentiate, inject a sequence of a blank, a high-concentration standard, and then several consecutive blanks. If the peak is only present and diminishing after the standard, it is carryover. If the peak is present in all blanks at a relatively constant level, it is likely contamination of your solvent, mobile phase, or system.
Q3: What are matrix effects, and how can they affect the analysis of sibutramine metabolites in biological samples?
A3: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[3][4] Phospholipids and other endogenous components in biological samples are common causes of matrix effects.[5] This can lead to inaccurate quantification of sibutramine and its metabolites. For example, ion suppression can lead to an underestimation of the analyte concentration.[3][6]
Q4: How can I minimize matrix effects for sibutramine and its metabolites?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Use robust sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[7]
-
Chromatographic Separation: Optimize your HPLC method to separate the analytes from the regions where matrix components elute.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[8]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Troubleshooting Guides
Issue 1: Persistent Carryover of Sibutramine or its Metabolites
Sibutramine and its metabolites are basic compounds and can exhibit carryover due to interactions with active sites in the LC system.
Troubleshooting Steps:
-
Identify the Source:
-
Autosampler: This is the most common source of carryover.
-
Column: Analyte retention on the column can lead to carryover.
-
MS Ion Source: Contamination of the ion source can mimic carryover.
-
-
Systematic Isolation:
-
Replace the column with a union and inject a blank after a high standard. If carryover persists, the issue is likely in the autosampler or injector.
-
If the autosampler is clean, the column is the likely source.
-
-
Remediation Strategies:
-
Optimize Autosampler Wash: Use a strong wash solvent. For basic compounds like sibutramine, an acidic wash solution can be effective. A sequence of washes with different solvent polarities is often beneficial.
-
Column Washing: After a batch of samples, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).
-
Injector and Loop Cleaning: Purge the injection port and sample loop with strong solvents.
-
Illustrative Data: Effect of Autosampler Wash Solvents on Carryover
The following table provides illustrative data on the effectiveness of different wash solvents in reducing the carryover of a basic drug similar to sibutramine.
| Wash Solvent Composition | Analyte Peak Area in Blank (Arbitrary Units) | % Carryover Reduction |
| 90:10 Water:Methanol | 15,000 | Baseline |
| 50:50 Water:Methanol with 0.1% Formic Acid | 2,500 | 83.3% |
| 100% Acetonitrile | 5,000 | 66.7% |
| 50:50 Acetonitrile:Isopropanol with 0.1% Formic Acid | 800 | 94.7% |
Note: This data is for illustrative purposes and the optimal wash solvent should be determined empirically.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Sibutramine and its Metabolites in Human Plasma
This protocol is a representative method for the quantitative analysis of sibutramine (SB), desmethylsibutramine (B128398) (M1), and didesmethylsibutramine (B18375) (M2).
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of an internal standard solution (e.g., sibutramine-d7).
-
Add 100 µL of 1 M sodium hydroxide (B78521) to basify the sample.
-
Add 3 mL of methyl tert-butyl ether, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.[1]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax SB-C18, 4.6 mm × 75 mm, 3.5 µm
-
Mobile Phase: 5 mM ammonium formate (B1220265) : acetonitrile (10:90, v/v)[2]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS System: API 4000 or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Sibutramine: m/z 280.3 → 124.9
-
Desmethylsibutramine (M1): m/z 266.3 → 125.3
-
Didesmethylsibutramine (M2): m/z 252.2 → 124.9[2]
-
Protocol 2: Systematic Cleaning of an LC System for Trace Analysis
-
Initial Flush: Flush the entire system (pump, degasser, autosampler, and column) with a mixture of 50:50 isopropanol:water for at least 60 minutes.
-
Acidic Wash: Flush the system with 2% formic acid in water for 30 minutes.
-
Basic Wash: Flush the system with 0.1% ammonium hydroxide in water for 30 minutes. (Ensure your column is stable at higher pH).
-
Organic Flush: Flush with 100% acetonitrile for 30 minutes, followed by 100% methanol for 30 minutes.
-
Re-equilibration: Equilibrate the system with the initial mobile phase conditions for your analytical method.
Visualizations
Caption: A logical workflow for troubleshooting unexplained peaks.
Caption: Strategies for mitigating matrix effects in bioanalysis.
References
- 1. Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. longdom.org [longdom.org]
- 8. youtube.com [youtube.com]
Improving peak shape for Didesmethyl Sibutramine-d6 in reversed-phase HPLC
Welcome to the Technical Support Center for the chromatographic analysis of Didesmethyl Sibutramine-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during reversed-phase HPLC experiments.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter, focusing on improving the peak shape of this compound.
Issue: Poor Peak Shape (Tailing or Asymmetry) for this compound
Didesmethyl Sibutramine (B127822) is a primary amine, and like many basic compounds, it is prone to peak tailing in reversed-phase HPLC.[1] This is often due to secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase.[2]
The following diagram outlines a systematic approach to troubleshooting peak tailing issues.
The following table summarizes the expected impact of key chromatographic parameters on the peak shape of a basic compound like this compound. The asymmetry factor (As) is used as a quantitative measure of peak tailing, where a value of 1.0 indicates a perfectly symmetrical peak.
| Parameter | Condition 1 | Expected Asymmetry Factor (As) | Condition 2 | Expected Asymmetry Factor (As) | Rationale |
| Mobile Phase pH | pH 7.0 | > 1.5 | pH 3.0 | 1.0 - 1.3 | At low pH, the amine is fully protonated, and interactions with ionized silanols are minimized.[1] |
| Buffer Concentration | 10 mM | > 1.4 | 50 mM | 1.1 - 1.4 | Higher buffer concentration helps to mask residual silanol groups and maintain a consistent pH at the column surface.[3] |
| Column Chemistry | Standard C18 | > 1.5 | End-capped C18 | 1.0 - 1.3 | End-capping chemically modifies residual silanol groups, reducing their ability to interact with basic analytes.[2] |
| Sample Concentration | High | > 1.6 | Low | 1.0 - 1.2 | High sample concentrations can lead to column overload and peak tailing.[4] |
Experimental Protocols
This section provides detailed methodologies that can be used as a starting point for the analysis of this compound.
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol is adapted from methods developed for the analysis of sibutramine and its metabolites.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (end-capped is recommended)
-
Mobile Phase A: 20 mM Ammonium (B1175870) Formate in Water, pH adjusted to 3.0 with Formic Acid
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-80% B
-
10-12 min: 80% B
-
12-13 min: 80-10% B
-
13-18 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 225 nm
Protocol 2: Mobile Phase pH Adjustment
This protocol details the steps for preparing a buffered mobile phase.
-
Prepare the aqueous portion: Dissolve the appropriate amount of buffer salt (e.g., ammonium formate) in HPLC-grade water to achieve the desired concentration (e.g., 20 mM).
-
Adjust the pH: Use a calibrated pH meter to monitor the pH of the aqueous solution. Slowly add an acid (e.g., formic acid) or a base to reach the target pH (a starting point of pH 3.0 is recommended for Didesmethyl Sibutramine).
-
Add the organic modifier: Add the desired amount of organic solvent (e.g., acetonitrile or methanol) to the buffered aqueous phase. Note that the addition of organic solvent can slightly alter the effective pH.
-
Filter and degas: Filter the final mobile phase through a 0.45 µm filter and degas before use.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even with an end-capped column?
Q2: My deuterated internal standard (this compound) has a slightly different retention time than the non-deuterated analyte. Is this normal?
A2: Yes, this is a known phenomenon called the "isotope effect".[6] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is because the carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, which can lead to minor differences in the interaction with the stationary phase. As long as the peak shape is good and the separation does not lead to differential matrix effects in LC-MS analysis, this small shift in retention time is generally acceptable.
Q3: Can the mobile phase pH affect the stability of the deuterium (B1214612) label on my internal standard?
A3: Yes, in some cases, extreme pH values (either highly acidic or basic) can promote the exchange of deuterium atoms with protons from the mobile phase, a process known as "back-exchange".[7] The stability of the deuterium label depends on its position in the molecule. Labels on heteroatoms (like -OD or -ND) are more prone to exchange than those on carbon atoms. It is advisable to check the manufacturer's information for the position of the deuterium labels and to evaluate the stability of the internal standard during method development, especially if using aggressive pH conditions.
Q4: I am observing peak splitting for this compound. What could be the cause?
A4: Peak splitting can be caused by several factors:
-
Column contamination or void: The inlet of the column might be partially blocked, or a void may have formed in the packed bed.[6] Flushing the column or replacing it may be necessary.
-
Sample solvent incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.[4] Try to dissolve the sample in the initial mobile phase.
-
Co-elution with an impurity: There might be an impurity that is not fully resolved from the main peak.
-
Analyte ionization state: If the mobile phase pH is very close to the pKa of Didesmethyl Sibutramine, both the ionized and non-ionized forms of the analyte may be present, leading to peak splitting.[8]
Q5: What is the role of a mobile phase modifier like triethylamine (B128534) (TEA)?
A5: Triethylamine is a basic compound that acts as a "silanol blocker".[5] It is added to the mobile phase in small concentrations (typically 0.1%) to compete with the basic analyte for interaction with the active silanol sites on the stationary phase. This masking of the silanol groups reduces the secondary interactions that cause peak tailing. However, TEA can sometimes suppress ionization in mass spectrometry and may shorten column lifetime.
The following diagram illustrates the interaction of the protonated amine group of Didesmethyl Sibutramine with a deprotonated silanol group on the silica (B1680970) surface, which is a primary cause of peak tailing.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
Determining the limit of detection (LOD) for Didesmethyl Sibutramine-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Didesmethyl Sibutramine-d6, particularly in the context of determining its limit of detection (LOD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
A1: this compound is a deuterated form of didesmethyl sibutramine (B127822), a major active metabolite of Sibutramine. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), it is used as a stable isotope-labeled internal standard (SIL-IS).[1][2][3] A SIL-IS is the preferred standard in bioanalysis because its physical and chemical properties are very similar to the analyte being measured.[2][4] This similarity helps to correct for variability during sample preparation, chromatography, and detection, thereby improving the accuracy and precision of quantitative results.[1][5][6]
Q2: I cannot find a specific Limit of Detection (LOD) for this compound. What should I expect?
Data on Limits of Detection for Sibutramine and its Metabolites
| Compound | Limit of Detection (LOD) | Method | Matrix |
| Sibutramine | 0.181 µg/mL | GC-MS | Dietary Supplements |
| Sibutramine | 1.34-2.34 µg/mL | HPLC | Not Specified |
| Sibutramine | 1.3 ng/mL | LC-ESI-MS/MS | Not Specified |
| N-monodesmethylsibutramine | 0.02 ng/mL | LC-MS/MS | Dried Urine Spot |
| N-didesmethylsibutramine | 0.03 ng/mL | LC-MS/MS | Dried Urine Spot |
| N-desmethyl Sibutramine | 6-40 ng/mL | LC-MS/MS | Human Urine |
| N-bisdesmethyl Sibutramine | 6-40 ng/mL | LC-MS/MS | Human Urine |
This table presents a summary of reported LOD values for sibutramine and its non-deuterated metabolites from various sources to provide a general reference.[8][9][10][11][12][13][14]
Q3: Why is the signal intensity of my this compound internal standard unstable?
A3: Unstable signal intensity for a deuterated internal standard can be caused by several factors. One common issue is differential matrix effects, where components in the sample matrix (e.g., plasma, urine) suppress or enhance the ionization of the internal standard to a different extent than the analyte.[15][16] Another potential cause is isotopic exchange, where deuterium (B1214612) atoms on the internal standard are replaced by protons from the sample or solvent.[15][16] This is more likely if the deuterium labels are in chemically unstable positions.[15]
Troubleshooting Guide
This guide addresses specific issues that may arise during the determination of the LOD for this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inaccurate or Inconsistent Quantitative Results | Lack of co-elution between the analyte and the internal standard.[15] | - Overlay the chromatograms of the analyte and this compound to confirm they elute at the same time. - Adjust chromatographic conditions (e.g., mobile phase, gradient) to achieve co-elution.[16] |
| Isotopic or chemical impurities in the deuterated standard.[15] | - Always obtain a certificate of analysis from the supplier to verify the purity of the standard.[15] | |
| Isotopic back-exchange.[15] | - Ensure the deuterium labels are on stable positions of the molecule.[15] - Perform an incubation study by leaving the deuterated standard in a blank matrix for the duration of your sample preparation and analysis to check for any increase in the non-labeled compound.[15] | |
| Variable Internal Standard Signal | Differential matrix effects.[15][16] | - Evaluate matrix effects by comparing the response of the internal standard in a clean solvent versus a blank sample matrix.[16] - Optimize sample preparation to remove interfering matrix components. |
| Inconsistent sample preparation.[1][6] | - Ensure the internal standard is added to all samples, standards, and quality controls at a consistent concentration and as early as possible in the workflow.[1][17] | |
| Loss of Signal for the Internal Standard | Ion suppression.[18] | - Investigate for co-eluting matrix components that may be suppressing the signal. - Adjust chromatography to separate the internal standard from the interfering components. |
| Instrument contamination.[7] | - Clean the mass spectrometer's ion source and quadrupoles.[18] |
Experimental Protocols
Protocol for Determining the Limit of Detection (LOD)
This protocol outlines a general procedure for determining the LOD of this compound. It is essential to perform this within the specific biological matrix of your intended assay.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions by serially diluting the stock solution.
2. Preparation of Calibration Curve Samples:
-
Spike a blank biological matrix (e.g., plasma, urine) with the working standard solutions to create a series of calibration standards at decreasing concentrations.
-
The concentration range should bracket the expected LOD.
3. Sample Extraction:
-
Perform sample extraction using a validated method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[7]
4. LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
Monitor the signal-to-noise (S/N) ratio for the this compound peak at each concentration level.
5. LOD Determination:
-
The LOD is typically determined as the lowest concentration at which the analyte peak is consistently detectable with a signal-to-noise ratio of at least 3:1.
-
Alternatively, the LOD can be calculated based on the standard deviation of the response and the slope of the calibration curve.[19]
Visualizations
Caption: Workflow for LOD Determination.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. simbecorion.com [simbecorion.com]
- 8. mdpi.com [mdpi.com]
- 9. proceedings.tiikmpublishing.com [proceedings.tiikmpublishing.com]
- 10. proceedings.tiikmpublishing.com [proceedings.tiikmpublishing.com]
- 11. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 12. Determination of N-desmethyl- and N-bisdesmethyl metabolites of Sibutramine in doping control analysis using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. doi.nrct.go.th [doi.nrct.go.th]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
Method reproducibility challenges in sibutramine metabolite assays
Welcome to the technical support center for sibutramine (B127822) and its metabolite assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on method reproducibility.
Frequently Asked Questions (FAQs)
1. What are the primary metabolites of sibutramine and why are they important to measure?
Sibutramine is rapidly metabolized in the body into two main active metabolites: mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2).[1][2][3] These metabolites are pharmacologically more potent than the parent drug and are largely responsible for its therapeutic effects.[1][4] Therefore, accurate quantification of M1 and M2 is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.[5][6]
2. Which analytical methods are most commonly used for the quantification of sibutramine and its metabolites?
The most prevalent and robust methods for the simultaneous determination of sibutramine, M1, and M2 in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or other detectors are also used, though they may have limitations in sensitivity and specificity compared to LC-MS/MS.[8][9][10]
3. What are the typical validation parameters for a reliable sibutramine metabolite assay?
A validated assay for sibutramine and its metabolites should demonstrate acceptable specificity, linearity, accuracy, precision, recovery, and stability. The limit of detection (LOD) and limit of quantification (LOQ) are also critical parameters to establish the sensitivity of the method.[6][9]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in LC-MS/MS Analysis
Question: My chromatogram shows poor peak shape (e.g., tailing, fronting, or broad peaks) and inadequate separation between sibutramine, M1, and M2. What could be the cause and how can I fix it?
Answer:
Poor chromatography can stem from several factors related to the mobile phase, column, or sample preparation. Here’s a step-by-step troubleshooting guide:
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase can significantly impact the ionization state and retention of the analytes. Ensure the pH is appropriate for the chosen column and the pKa of sibutramine and its metabolites.
-
Organic Modifier: Varying the organic solvent (e.g., acetonitrile (B52724) vs. methanol) or the gradient profile can improve peak shape and resolution.
-
Additive Concentration: The concentration of additives like formic acid or ammonium (B1175870) formate (B1220265) is crucial for good ionization and peak shape.[1] Re-optimize the concentration if necessary.
-
-
Column Health:
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to poor performance. Implement a column washing step or use a guard column.
-
Column Degradation: The stationary phase can degrade over time. Replace the column if washing does not improve performance.
-
-
Sample Preparation:
-
Inadequate Cleanup: If the sample extract is not clean, matrix components can interfere with chromatography. Re-evaluate your sample preparation method (e.g., liquid-liquid extraction, solid-phase extraction) to ensure efficient removal of interfering substances.
-
Issue 2: Low or Inconsistent Extraction Recovery
Question: I am experiencing low and variable recovery of sibutramine and its metabolites from my biological samples. What are the potential reasons and solutions?
Answer:
Extraction efficiency is a critical factor for accurate quantification. Low or inconsistent recovery can be attributed to the extraction method, solvent choice, or pH.
-
Extraction Method Selection:
-
Liquid-Liquid Extraction (LLE): The choice of organic solvent is crucial. Solvents like methyl tert-butyl ether have been shown to be effective.[5][11] The pH of the aqueous phase should be optimized to ensure the analytes are in a neutral form for efficient partitioning into the organic layer.
-
Solid-Phase Extraction (SPE): The type of SPE cartridge (e.g., reversed-phase, ion-exchange) and the composition of the wash and elution solvents must be carefully selected and optimized.
-
-
pH Control: The recovery of sibutramine and its amine metabolites is highly dependent on the pH during extraction. Ensure the pH is adjusted to suppress their ionization and enhance their extraction into the organic solvent.
-
Analyte Stability: Sibutramine and its metabolites may be unstable under certain conditions. Investigate potential degradation during sample storage and processing.
Issue 3: Significant Matrix Effects in LC-MS/MS
Question: I am observing significant signal suppression or enhancement for my analytes, indicating strong matrix effects. How can I mitigate this?
Answer:
Matrix effects, caused by co-eluting endogenous components from the biological sample, can severely impact the accuracy and reproducibility of LC-MS/MS assays.[12]
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components. This can be achieved by optimizing the sample preparation procedure (LLE or SPE) or by employing more selective techniques like immunoaffinity extraction.
-
Chromatographic Separation: Adjusting the chromatographic conditions to separate the analytes from the matrix interferences can also be effective. This may involve changing the column, mobile phase composition, or gradient.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the best way to compensate for matrix effects.[11] If a SIL-IS is not available, a structural analog that behaves similarly during extraction and ionization should be used.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.
Quantitative Data Summary
The following tables summarize key quantitative parameters for various analytical methods used in sibutramine metabolite assays.
Table 1: LC-MS/MS Method Parameters
| Parameter | Sibutramine | Metabolite M1 | Metabolite M2 | Reference |
| Linearity Range (ng/mL) | 0.05 - 20 | 0.05 - 20 | 0.05 - 20 | [5] |
| 1 - 100 | 1 - 100 | 1 - 100 | [6] | |
| 10.0 - 10,000.0 (pg/mL) | 10.0 - 10,000.0 (pg/mL) | 10.0 - 10,000.0 (pg/mL) | [7] | |
| LOQ (ng/mL) | 0.05 | 0.05 | 0.05 | [5] |
| 4.0 (pg/mL) | - | - | [13] | |
| - | 0.05 | 0.1 | [14] | |
| LOD (ng/mL) | 0.02 | 0.02 | 0.03 | [15] |
| 1.3 | - | - | [13] |
Table 2: GC-MS and HPLC Method Parameters
| Method | Analyte(s) | Linearity Range (µg/mL) | LOQ (µg/mL) | LOD (µg/mL) | Reference |
| GC-MS | Sibutramine | 0.3 - 30 | 0.5488 | 0.181 | [9] |
| HPLC | Metabolites M1 & M2 | 0.1 - 1.0 (M1) 0.15 - 1.8 (M2) | - | - | [8] |
| HPLC | Sibutramine HCl | 4.5 - 19.5 (mg/L) | 2.018 (mg/L) | 0.666 (mg/L) | [10] |
Experimental Protocols
Protocol 1: LC-MS/MS for Sibutramine, M1, and M2 in Human Plasma
This protocol is based on a validated method for the simultaneous quantification of sibutramine and its active metabolites.[5]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 500 µL of human plasma, add the internal standard solution.
- Add 100 µL of 1M NaOH.
- Add 3 mL of methyl tert-butyl ether.
- Vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
- Column: Reverse-phase C18 column (e.g., Luna C18).
- Mobile Phase: Acetonitrile and 10 mM ammonium formate buffer (50:50, v/v).
- Flow Rate: 200 µL/min.
- Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Sibutramine: m/z 280.3 → 124.9[7]
- Metabolite M1: m/z 266.3 → 125.3[7]
- Metabolite M2: m/z 252.2 → 124.9[7]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Sibutramine - Wikipedia [en.wikipedia.org]
- 3. Thermogenic effects of sibutramine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Determination of sibutramine and metabolites M1 and M2 in human blood and tissue samples by LC-MS/MS and its forensic application - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the active metabolites of sibutramine in rat serum using column-switching HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. sites.ualberta.ca [sites.ualberta.ca]
- 12. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. proceedings.tiikmpublishing.com [proceedings.tiikmpublishing.com]
- 14. dovepress.com [dovepress.com]
- 15. doi.nrct.go.th [doi.nrct.go.th]
Validation & Comparative
A Comprehensive Guide to the Full Validation of an LC-MS/MS Method for Didesmethyl Sibutramine-d6
For researchers, scientists, and professionals in drug development, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a detailed comparison and methodology for the full validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sibutramine's active metabolite, didesmethyl sibutramine (B127822), using its deuterated internal standard, Didesmethyl Sibutramine-d6. The principles and practices outlined here are based on the guidelines set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3]
The use of a stable isotope-labeled internal standard, such as this compound, is a best practice in LC-MS/MS analysis.[4][5] It closely mimics the analyte's behavior during sample preparation and ionization, effectively compensating for variability and enhancing the precision and accuracy of the quantification.[4][5]
Experimental Workflow
The general workflow for the validation of an LC-MS/MS method is a systematic process. It begins with the preparation of calibration standards and quality control samples, followed by sample extraction, chromatographic separation, and mass spectrometric detection. The validation process assesses various parameters to ensure the method's reliability.
Quantitative Data Summary
The following tables summarize the acceptance criteria and representative data for the full validation of an LC-MS/MS method for didesmethyl sibutramine using this compound as an internal standard. These values are compiled from established regulatory guidelines and published data on similar analytes.[6][7][8]
Table 1: Calibration Curve and Sensitivity
| Parameter | Acceptance Criteria | Representative Data |
| Calibration Range | Consistent and reproducible | 0.05 - 20 ng/mL[7] |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9993[9] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.05 ng/mL[7] |
| LLOQ Precision | ≤ 20% | < 15% |
| LLOQ Accuracy | 80 - 120% | 95 - 105% |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Acceptance Criteria (Accuracy) | Representative Data (Accuracy) | Acceptance Criteria (Precision, %CV) | Representative Data (Precision, %CV) |
| LLOQ | 0.05 | 80 - 120% | 98.5% | ≤ 20% | 8.5% |
| Low QC | 0.15 | 85 - 115% | 102.1% | ≤ 15% | 6.2% |
| Mid QC | 7.5 | 85 - 115% | 99.8% | ≤ 15% | 4.8% |
| High QC | 15 | 85 - 115% | 101.5% | ≤ 15% | 5.5% |
Table 3: Stability
| Stability Type | Condition | Acceptance Criteria (% Deviation) | Representative Data (% Deviation) |
| Freeze-Thaw | 3 cycles, -20°C to RT | ± 15% | -4.2% |
| Bench-Top | 6 hours at Room Temperature | ± 15% | -2.8% |
| Long-Term | 30 days at -80°C | ± 15% | -5.1% |
| Post-Preparative | 24 hours in Autosampler | ± 15% | -3.5% |
Table 4: Matrix Effect and Recovery
| Parameter | QC Level | Acceptance Criteria | Representative Data |
| Matrix Factor (IS Normalized) | Low, High | %CV ≤ 15% | 7.8% |
| Recovery (% of Analyte) | Low, Mid, High | Consistent and reproducible | 85 - 95% |
| Recovery (% of IS) | - | Consistent and reproducible | ~90% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of the validation experiments.
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Stock Solutions: Prepare primary stock solutions of didesmethyl sibutramine and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the didesmethyl sibutramine stock solution with methanol:water (1:1) to create working solutions for calibration standards and QCs. Prepare a working solution of this compound at an appropriate concentration.
-
Calibration Standards: Spike blank biological matrix (e.g., plasma) with the appropriate working solutions to create a calibration curve with 8-10 non-zero concentration levels.
-
QC Samples: Prepare QC samples in blank biological matrix at a minimum of four concentration levels: LLOQ, low, medium, and high.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, standard, or QC, add 25 µL of the this compound working solution and vortex briefly.
-
Add 50 µL of 0.1 M sodium hydroxide (B78521) to alkalinize the sample.
-
Add 600 µL of methyl tert-butyl ether, vortex for 5 minutes, and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS System and Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for didesmethyl sibutramine and this compound.
Validation Experiments
-
Selectivity: Analyze at least six different lots of blank biological matrix to check for interferences at the retention times of the analyte and internal standard.
-
Accuracy and Precision: Analyze five replicates of the LLOQ and QC samples on three separate days.
-
Recovery: Compare the peak area of the analyte from extracted samples to the peak area of the analyte from unextracted samples at three QC concentrations.
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked blank matrix to the peak area of the analyte in a neat solution at low and high QC concentrations.
-
Stability: Analyze QC samples after subjecting them to various storage and handling conditions (freeze-thaw, bench-top, long-term, and post-preparative).
By adhering to these rigorous validation protocols, researchers can ensure the development of a reliable and robust LC-MS/MS method for the quantification of didesmethyl sibutramine, leading to high-quality data in regulated and non-regulated studies.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 7. Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doi.nrct.go.th [doi.nrct.go.th]
The Superiority of Deuterated Internal Standards in Bioanalysis: A Comparative Guide on Didesmethyl Sibutramine-d6
In the precise world of bioanalysis, particularly in drug development and clinical research, the choice of an internal standard is a critical decision that significantly impacts the reliability and accuracy of quantitative data. For the analysis of sibutramine (B127822) and its metabolites, the use of a stable isotope-labeled internal standard, such as Didesmethyl Sibutramine-d6, is considered the gold standard. This guide provides an objective comparison of the performance of deuterated internal standards with non-deuterated alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection process.
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of stable isotope-labeled internal standards (SIL-IS), like this compound, is the foundation of the isotope dilution mass spectrometry (IDMS) technique. This method is widely regarded as the most reliable for quantitative analysis because the SIL-IS is chemically and physically almost identical to the analyte of interest. Consequently, it behaves identically during sample extraction, chromatography, and ionization in the mass spectrometer, effectively compensating for any variability in the analytical process.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard like this compound over a non-deuterated or structural analog is its ability to co-elute with the analyte, thereby experiencing the same matrix effects. This leads to more accurate and precise quantification.
To illustrate this, we can compare the performance of a deuterated internal standard (Sibutramine-d7, as a proxy for this compound) with a non-deuterated structural analog (Chlorpheniramine) from published bioanalytical methods for sibutramine.
| Internal Standard Type | Internal Standard | Analyte(s) | Matrix | Method | Precision (%CV) | Accuracy/Recovery | Reference |
| Deuterated | Sibutramine-d7 | Sibutramine, M1, M2 | Human Plasma | LC-MS/MS | Inter-batch: 1.96-11.10Intra-batch: 1.85-8.73 | Not explicitly stated | [1] |
| Non-Deuterated | Chlorpheniramine | Sibutramine, M1, M2 | Human Plasma | LC-MS/MS | Intra-day: <10.8Inter-day: <11.2 | 91.5-107.4% | [2] |
As the table demonstrates, both types of internal standards can provide acceptable performance. However, deuterated internal standards are generally preferred because their near-identical physicochemical properties to the analyte ensure more reliable correction for matrix effects and other sources of analytical variability.
Experimental Protocols
General Bioanalytical Method using a Deuterated Internal Standard
This protocol is a representative example for the quantification of sibutramine and its metabolites in human plasma using a deuterated internal standard.
-
Sample Preparation:
-
To 500 µL of human plasma, add the deuterated internal standard solution.
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex and centrifuge the samples.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Mass Spectrometry: Employ a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode. Monitor the specific precursor and product ion transitions for the analyte and the deuterated internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Visualizing Key Processes
To better understand the experimental process and the mechanism of action of sibutramine, the following diagrams are provided.
Conclusion
The use of deuterated internal standards, such as this compound, is the superior choice for the quantitative bioanalysis of sibutramine and its metabolites. Their ability to precisely mimic the behavior of the analyte throughout the analytical process ensures the highest level of accuracy and precision in the resulting data. While non-deuterated internal standards can be employed, they may not offer the same level of reliability, particularly in complex biological matrices. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is a critical step towards generating robust and defensible bioanalytical data.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Sibutramine Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the detection and quantification of sibutramine (B127822) and its primary metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2). The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, with a focus on experimental data and detailed methodologies.
Introduction to Sibutramine and its Metabolites
Sibutramine is a norepinephrine (B1679862) and 5-hydroxytryptamine (5-HT) reuptake inhibitor previously used for weight management.[1] However, due to an increased risk of serious cardiovascular events, it has been withdrawn from many markets.[2] Despite its ban, sibutramine is frequently found as an undeclared ingredient in herbal weight-loss supplements.[2][3] The in vivo effects of sibutramine are largely attributed to its pharmacologically active N-desmethyl metabolites, M1 and M2.[4][5] Therefore, robust and validated analytical methods are crucial for detecting sibutramine and its metabolites in various matrices, including dietary supplements, plasma, and urine, for both regulatory control and pharmacokinetic studies.[4][5][6]
Sibutramine Metabolism
Sibutramine undergoes extensive phase I metabolism, primarily through N-demethylation, to form its active metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2).[1] Further metabolism can involve hydroxylation on the cyclobutane (B1203170) or isopropyl chain.[7]
Caption: Phase I metabolic pathway of sibutramine.
Comparative Analysis of Analytical Methods
A variety of analytical techniques have been developed and validated for the determination of sibutramine and its metabolites. The most common methods include High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC). The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.
Quantitative Performance Data
The following table summarizes the key performance characteristics of different analytical methods based on published data.
| Method | Analyte(s) | Matrix | Linearity Range | LOD | LOQ | Reference |
| HPLC-ESI-MS | Sibutramine, N-di-desmethylsibutramine | Dietary Supplements | 0.025 - 1.0 mg/mL | - | - | [8][9] |
| LC-MS/MS | Sibutramine, M1, M2 | Human Plasma | 0.05 - 20 ng/mL | - | 0.05 ng/mL | [4] |
| LC-MS/MS | Sibutramine, M1, M2 | Human Blood & Tissues | 1 - 100 ng/mL | - | - | [1] |
| LC-MS/MS | Sibutramine, M1, M2 | Dietary Supplements | 0.002 - 0.1 µg/mL | - | - | [5] |
| GC-MS | Sibutramine | Dietary Supplements | 0.3 - 30 µg/mL | 0.181 µg/mL | 0.5488 µg/mL | [3] |
| GC-MS | Sibutramine Metabolites | Urine | - | 10 - 50 ng/mL | - | [7][10] |
| HPLC-UV | Sibutramine | Pharmaceutical Capsules | 4.5 - 19.5 µg/mL | 0.666 µg/L | 2.018 µg/L | [11] |
| HPTLC | Sibutramine | Dietary Supplements | 0.250 - 1.250 µ g/band | 0.0765 µ g/band | 0.2318 µ g/band | [12] |
Experimental Protocols and Workflows
The general workflow for the analysis of sibutramine and its metabolites involves sample preparation, chromatographic separation, and detection.
Caption: General experimental workflow for sibutramine analysis.
Detailed Methodologies
1. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
HPLC-based methods are widely used for the analysis of sibutramine and its metabolites due to their versatility and compatibility with various detectors.
-
HPLC-UV: This method is suitable for quantification in pharmaceutical formulations.
-
Mobile Phase: A common mobile phase consists of a mixture of methanol (B129727), acetonitrile (B52724), and a buffer like sodium heptanesulfonate solution.[13] Another described method uses a mobile phase of methanol and sodium phosphate (B84403) buffer.[11]
-
Column: A reversed-phase C18 or C8 column is typically employed.[8][13]
-
Detection: UV detection is commonly performed at 223 nm or 225 nm.[8][11]
-
-
LC-MS/MS: This is a highly sensitive and specific method, making it ideal for the analysis of biological samples and trace amounts in dietary supplements.[4][5][6]
-
Sample Preparation: Liquid-liquid extraction with solvents like methyl t-butyl ether or extraction with methanol is common.[4][5] For dietary supplements, impurities may be removed using graphitized carbon black (GCB) adsorbent.[5]
-
Chromatographic Conditions: A C18 column is frequently used with a mobile phase consisting of acetonitrile and an ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) buffer.[4][5]
-
Mass Spectrometry: Detection is achieved using an electrospray ionization (ESI) source in the positive ion mode, often with multiple reaction monitoring (MRM) for enhanced specificity.[4][5]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of sibutramine and its metabolites, particularly in urine samples for doping control.[7][10]
-
Sample Preparation: This method often requires derivatization of the analytes to increase their volatility.[7] For urine samples, a pretreatment involving liquid-liquid separation and enzymatic hydrolysis is typically performed.[7][10]
-
GC Conditions: A capillary column is used for separation.[14]
-
Mass Spectrometry: Detection is performed in electron ionization (EI) mode.[7]
3. High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and more rapid screening method for sibutramine in dietary supplements.
-
Stationary Phase: Silica gel 60 F254 HPTLC plates are commonly used.[12]
-
Mobile Phase: A mixture of toluene, ethyl acetate, and methanol has been shown to be effective.[12]
-
Detection: Visualization can be achieved under UV light after derivatization with reagents like Dragendorff's reagent.[14]
Conclusion
The choice of analytical method for the cross-validation of sibutramine and its metabolites is dependent on the specific application. LC-MS/MS offers the highest sensitivity and specificity, making it the preferred method for bioanalytical studies and the detection of trace contaminants. HPLC-UV provides a reliable and cost-effective solution for quality control of pharmaceutical preparations. GC-MS is a well-established method for forensic and anti-doping analysis, while HPTLC serves as a rapid and efficient screening tool for dietary supplements. The validation data and experimental protocols summarized in this guide provide a foundation for selecting and implementing the most suitable methodology for a given research or regulatory need.
References
- 1. tandfonline.com [tandfonline.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements [mdpi.com]
- 4. Simultaneous determination of sibutramine and its active metabolites in human plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. doi.nrct.go.th [doi.nrct.go.th]
- 7. Detection of sibutramine administration: a gas chromatography/mass spectrometry study of the main urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of sibutramine and N-Di-desmethylsibutramine in dietary supplements for weight control by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. journal.uctm.edu [journal.uctm.edu]
- 12. Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements [foliamedica.bg]
- 13. A Rapid Screening Method for Sibutramine Hydrochloride in Natural Herbal Medicines and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. proceedings.tiikmpublishing.com [proceedings.tiikmpublishing.com]
A Comparative Guide: Didesmethyl Sibutramine-d6 versus Desmethyl Sibutramine-d6 as Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalytical assays, the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantification of analytes. For the analysis of sibutramine (B127822) and its metabolites, stable isotope-labeled (SIL) internal standards are the gold standard, offering superior performance over structural analogs. This guide provides a comparative overview of two such standards: Didesmethyl Sibutramine-d6 and Desmethyl Sibutramine-d6.
Understanding the Analytes and Internal Standards
Sibutramine undergoes metabolism in the body to form active metabolites, primarily desmethyl sibutramine (M1) and didesmethyl sibutramine (M2). Accurate quantification of these metabolites is crucial for pharmacokinetic and toxicokinetic studies. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization.
This compound is the deuterated form of didesmethyl sibutramine (M2). Its structure is identical to M2, with the exception of six deuterium (B1214612) atoms, which provides a mass shift for detection by mass spectrometry without significantly altering its chemical properties.
Desmethyl Sibutramine-d6 is the deuterated analog of desmethyl sibutramine (M1). Similarly, it contains six deuterium atoms, allowing it to be distinguished from the unlabeled M1 by the mass spectrometer.
The logical relationship for the use of these internal standards in a bioanalytical workflow is illustrated below.
Key Performance Parameters for Comparison
A direct comparison of this compound and Desmethyl Sibutramine-d6 would require experimental data on the following parameters. Unfortunately, specific data for these two internal standards is not publicly available. The following tables are presented as a template for how such a comparison would be structured if the data were available.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Desmethyl Sibutramine-d6 |
| Molecular Formula | C₁₅H₁₆D₆ClN | C₁₆H₁₈D₆ClN |
| Molecular Weight | ~257.83 g/mol | ~271.86 g/mol |
| Analyte Mimicked | Didesmethyl Sibutramine (M2) | Desmethyl Sibutramine (M1) |
Table 2: Hypothetical Performance Comparison in a Bioanalytical Method
| Parameter | This compound (for M2) | Desmethyl Sibutramine-d6 (for M1) |
| Extraction Recovery (%) | Data not available | Data not available |
| Matrix Effect (%) | Data not available | Data not available |
| Intra-day Precision (%CV) | Data not available | Data not available |
| Inter-day Precision (%CV) | Data not available | Data not available |
| Accuracy (%) | Data not available | Data not available |
Experimental Protocols
The ideal experimental protocol for utilizing these internal standards would involve a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Below is a generalized, representative protocol.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (either this compound or Desmethyl Sibutramine-d6 in methanol).
-
Vortex for 30 seconds.
-
Add 50 µL of 1 M sodium hydroxide (B78521) to basify the sample.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution with:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for the analytes and their deuterated internal standards would need to be optimized.
Theoretical Comparison and Selection Rationale
In the absence of direct experimental data, the choice between this compound and Desmethyl Sibutramine-d6 as an internal standard depends on the specific analyte being quantified.
-
For the quantification of Didesmethyl Sibutramine (M2): this compound is the ideal internal standard. Its identical chemical structure ensures that it will co-elute with M2 and experience the same extraction recovery and matrix effects. This close tracking allows for the most accurate correction of any analytical variability.
-
For the quantification of Desmethyl Sibutramine (M1): Desmethyl Sibutramine-d6 is the preferred internal standard. It will behave almost identically to M1 during the analytical process, providing the most reliable quantification.
Using a "Cross-Over" Approach:
It is generally not recommended to use this compound for the quantification of Desmethyl Sibutramine, or vice versa. Although the molecules are structurally related, their different polarity and functional groups will lead to differences in chromatographic retention time, extraction efficiency, and ionization response. This mismatch can result in inaccurate and imprecise results as the internal standard would not effectively compensate for variations in the analyte's behavior.
Conclusion
The selection of a stable isotope-labeled internal standard is a critical step in developing a robust and reliable bioanalytical method. While direct comparative data for this compound and Desmethyl Sibutramine-d6 is not currently available, the guiding principle is to use the deuterated analog that corresponds directly to the analyte of interest. This compound is the optimal choice for the analysis of didesmethyl sibutramine (M2), and Desmethyl Sibutramine-d6 is the best choice for the analysis of desmethyl sibutramine (M1). Researchers should perform thorough method validation to establish the performance characteristics of their chosen internal standard within their specific analytical system.
A Comparative Guide to Enantioselective Analysis of Sibutramine Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct analytical methodologies for the enantioselective analysis of sibutramine's active metabolites, desmethylsibutramine (B128398) (M1) and didesmethylsibutramine (B18375) (M2). The following sections present a comprehensive overview of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and a capillary electrophoresis (CE) approach, complete with experimental protocols, quantitative performance data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
Introduction
Sibutramine (B127822), formerly prescribed for obesity, is a chiral compound that is metabolized into two active enantiomeric metabolites, M1 and M2. These metabolites are primarily responsible for the pharmacological effects of the drug. Due to the stereospecific nature of drug-receptor interactions, the enantiomers of these metabolites may exhibit different pharmacokinetic and pharmacodynamic profiles. Consequently, the ability to selectively quantify these enantiomers is crucial in research, clinical, and forensic settings. This guide compares an established LC-MS/MS method using a chiral stationary phase with a capillary electrophoresis method employing a chiral selector in the background electrolyte.
Method 1: Enantioselective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method, adapted from Kang et al. (2010), utilizes a chiral stationary phase to achieve enantiomeric separation of sibutramine and its active metabolites in human plasma, followed by sensitive detection using tandem mass spectrometry.[1]
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add an internal standard.
-
Add 100 µL of 1 M NaOH.
-
Add 3 mL of a diethyl ether-hexane (4:1, v/v) mixture.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Chiralcel AGP (150 mm × 4.0 mm, 5 µm)
-
Mobile Phase: 10 mM ammonium (B1175870) acetate (B1210297) solution (adjusted to pH 4.0 with acetic acid)-acetonitrile (94:6, v/v)[1]
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Sibutramine: m/z 280.2 → 125.1
-
Desmethylsibutramine (M1): m/z 266.2 → 125.1
-
Didesmethylsibutramine (M2): m/z 252.2 → 125.1
-
Quantitative Data
| Analyte | Enantiomer | Retention Time (min) | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Sibutramine | S-Sibutramine | 5.8 | 0.1 - 20 | 0.1 |
| R-Sibutramine | 6.5 | 0.1 - 20 | 0.1 | |
| Desmethylsibutramine (M1) | S-M1 | 7.9 | 0.5 - 100 | 0.5 |
| R-M1 | 8.8 | 0.5 - 100 | 0.5 | |
| Didesmethylsibutramine (M2) | S-M2 | 11.2 | 0.5 - 100 | 0.5 |
| R-M2 | 12.5 | 0.5 - 100 | 0.5 |
Data extracted from Kang et al. (2010)
Workflow Diagram
Caption: LC-MS/MS workflow for enantioselective analysis.
Method 2: Enantioselective Capillary Zone Electrophoresis (CZE)
This method, based on the work of Hancu et al. (2012) for sibutramine, utilizes a chiral selector added to the background electrolyte to achieve enantiomeric separation. While the original study focused on the parent drug, the principle is applicable to its structurally similar metabolites, M1 and M2, with appropriate method development and validation.[2][3]
Experimental Protocol
1. Sample Preparation:
-
For pharmaceutical formulations, dissolve the sample in the background electrolyte.
-
For biological fluids, a pre-treatment step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be required to remove proteins and other interferences.
2. Electrophoretic Conditions:
-
Capillary: Fused silica (B1680970) capillary (e.g., 30 cm total length, 50 µm I.D.)[3]
-
Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer (pH 4.5) containing 10 mM randomly methylated β-cyclodextrin (RAMEB) as the chiral selector.[3][4]
-
Voltage: +15 kV[3]
-
Temperature: 15°C[3]
-
Injection: Hydrodynamic injection (e.g., 30 mbar for 1 second).[3]
-
Detection: UV detection at 220 nm.[3]
Quantitative Data (for Sibutramine)
| Parameter | Value |
| Migration Time (S-Sibutramine) | ~4.0 min |
| Migration Time (R-Sibutramine) | ~4.2 min |
| Resolution (Rs) | 1.5 |
| Linearity Range (µg/mL) | 5 - 100 |
| LOD (µg/mL) | 1.5 |
| LOQ (µg/mL) | 5.0 |
Data for sibutramine enantiomers from Hancu et al. (2012). Adaptation and validation for M1 and M2 metabolites would be necessary.
Workflow Diagram
References
Inter-laboratory Variability in Sibutramine Quantification: A Method Comparison Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the quantification of sibutramine (B127822). This guide provides a comparative overview of various analytical techniques based on their reported performance characteristics from single-laboratory validation studies and details their experimental protocols.
Preface:
The quantification of sibutramine, an undeclared and potentially hazardous substance in dietary supplements, is a critical task for regulatory bodies and quality control laboratories. While a formal inter-laboratory study on the variability of sibutramine quantification could not be identified in the public domain, this guide provides a valuable alternative by comparing the performance of different analytical methods reported in various scientific studies. The data presented herein is derived from single-laboratory validation studies and offers insights into the capabilities and limitations of each technique.
Comparison of Analytical Method Performance
The following tables summarize the performance characteristics of various analytical methods used for the quantification of sibutramine. These methods range from chromatographic techniques coupled with different detectors to spectrophotometric methods.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance
| Parameter | Reported Value(s) |
| Linearity Range | 0.3 - 30 µg/mL |
| Correlation Coefficient (R²) | 0.9999 |
| Limit of Detection (LOD) | 0.181 µg/mL |
| Limit of Quantification (LOQ) | 0.5488 µg/mL |
| Intraday Precision (%RSD) | 0.63 - 2.87% |
| Interday Precision (%RSD) | 0.99 - 3.45% |
| Accuracy (% Recovery) | 98.8 - 102.5% |
Data sourced from a single-laboratory validation study.[1]
Table 2: High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection Method Performance
| Parameter | Reported Value(s) |
| Linearity Range | 4.5 - 19.5 mg/L |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.33 - 0.666 mg/L |
| Limit of Quantification (LOQ) | 1 - 2.018 mg/L |
| Precision (%RSD) | < 1.5% |
| Accuracy (% Recovery) | 91.87 - 96.46% |
Data compiled from multiple single-laboratory validation studies.[2][3][4]
Table 3: UV-Visible Spectrophotometry Method Performance
| Parameter | Reported Value(s) |
| Wavelength (λmax) | 224.40 nm |
| Linearity (r) | 0.9991 |
| Limit of Detection (LOD) | 2.406 ppm |
| Limit of Quantification (LOQ) | 7.291 ppm |
| Precision (%RSD) | 0.446% |
| Accuracy (% Recovery) | 98.92% |
Data sourced from a single-laboratory validation study.[5]
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
GC-MS Method for Sibutramine in Dietary Supplements[1]
-
Sample Preparation:
-
The content of one capsule is dissolved in a specific volume of methanol.
-
The solution is vortexed and then sonicated to ensure complete dissolution.
-
An aliquot of the supernatant is filtered through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A gradient temperature program is used, starting at a lower temperature and ramping up to a final temperature to ensure separation of analytes.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
-
Validation Parameters:
-
Linearity: Assessed by preparing a series of calibration standards of known concentrations and analyzing them.
-
Accuracy and Precision: Evaluated by spiking blank dietary supplement samples with known amounts of sibutramine at different concentration levels and analyzing them in replicates on the same day (intraday) and on different days (interday).
-
LOD and LOQ: Determined based on the standard deviation of the response and the slope of the calibration curve.
-
HPLC-UV/PDA Method for Sibutramine in Pharmaceutical Capsules[2]
-
Sample Preparation:
-
The contents of a number of capsules are weighed and mixed to ensure homogeneity.
-
A portion of the powder equivalent to a single dose is accurately weighed and dissolved in the mobile phase.
-
The solution is sonicated and then diluted to a suitable concentration with the mobile phase.
-
The final solution is filtered through a 0.45 µm membrane filter.
-
-
Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system with a UV or PDA detector.
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of a buffer solution (e.g., sodium phosphate (B84403) buffer, pH 2.5) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 30:70, v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Set at the maximum absorbance of sibutramine (e.g., 225 nm).
-
UV-Visible Spectrophotometry for Sibutramine in Herbal Remedies[5]
-
Sample Preparation:
-
A specific amount of the sample is accurately weighed and dissolved in a suitable solvent (e.g., methanol).
-
The solution is sonicated and then filtered.
-
The filtrate is appropriately diluted with the solvent to obtain a concentration within the linear range of the method.
-
-
Analytical Procedure:
-
Spectrophotometer: A double beam UV-Visible spectrophotometer.
-
Wavelength Scan: A scan is performed to determine the wavelength of maximum absorbance (λmax) for sibutramine.
-
Quantification: The absorbance of the sample solution is measured at the λmax, and the concentration is determined using a calibration curve prepared from standard solutions of sibutramine.
-
Workflow and Logical Diagrams
The following diagrams illustrate the general workflow for the analysis of sibutramine in a laboratory setting.
Caption: General laboratory workflow for sibutramine quantification.
Caption: Comparison of analytical methods and their performance metrics.
References
- 1. A Rapid Screening Method for Sibutramine Hydrochloride in Natural Herbal Medicines and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements [foliamedica.bg]
- 4. researchgate.net [researchgate.net]
- 5. aph-hsps.hu [aph-hsps.hu]
Assessing Accuracy and Precision in Didesmethyl Sibutramine-d6 Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Didesmethyl Sibutramine (B127822), with a focus on assessing the accuracy and precision achievable, particularly with the use of its deuterated internal standard, Didesmethyl Sibutramine-d6. The data presented is compiled from various studies employing advanced analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure high sensitivity and specificity.
Data Presentation: Performance of Analytical Methods
The following tables summarize the quantitative performance of various assays used for the determination of Didesmethyl Sibutramine. The use of a deuterated internal standard like this compound is a common practice in mass spectrometry-based methods to improve accuracy and precision by correcting for matrix effects and variations in sample processing.
| Analyte | Method | Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Didesmethyl Sibutramine | LC-MS/MS | Dried Urine Spot | 0.9993 | 0.03 ng/mL | Not Reported | [1] |
| Didesmethyl Sibutramine | LC-MS/MS | Dietary Supplements | >0.99 | 0.002 µg/mL | Not Reported | [2] |
| Sibutramine Metabolites (M1 & M2) | LC-MS/MS | Human Plasma | Not Specified | 99.00 pg/mL (for M2) | Not Reported | [3] |
| Sibutramine | GC-MS | Dietary Supplements | Not Specified | 0.181 µg/mL | 0.5488 µg/mL | [4] |
| Sibutramine | HPTLC | Dietary Supplements | Not Specified | 0.0765 µ g/band | 0.2318 µ g/band | [5][6] |
Table 1: Linearity and Sensitivity of Various Analytical Methods. M1 refers to monodesmethyl sibutramine and M2 refers to didesmethyl sibutramine.
| Analyte | Method | Matrix | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Recovery (%) | Reference |
| Sibutramine Metabolites (M1 & M2) | LC-MS/MS | Human Plasma | 2.43 - 8.73 (for M2) | 1.85 - 4.08 (for M1) | Not Reported | [3] |
| Sibutramine | HPLC-ESI-MS/MS | Not Specified | Not Reported | Not Reported | 89.9 | [7] |
Table 2: Precision and Recovery Data for Sibutramine and its Metabolites.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Didesmethyl Sibutramine in Dried Urine Spots[1]
-
Sample Preparation: Spiked drug-free urine is used to prepare Dried Urine Spots (DUS). Analytes are extracted from the DUS using 300 μL of absolute methanol (B129727) under sonication. The resulting aqueous part is subjected to LC-MS/MS analysis.
-
Chromatographic Separation: While specific column and mobile phase details are not provided in the abstract, a well-developed LC condition is mentioned.
-
Mass Spectrometry: Detection and quantification are performed using an LC-MS/MS system. The mass-to-charge ratio (m/z) for the precursor ion of didesmethyl sibutramine is 252.00. Multi-reaction monitoring (MRM) is utilized for quantification.
LC-MS/MS for Didesmethyl Sibutramine in Dietary Supplements[2]
-
Sample Preparation: Sibutramine and its derivatives are extracted from the supplement matrix using methanol. Impurities in the extract are removed using graphitized carbon black (GCB) adsorbent.
-
Chromatographic Separation: A C18 column (100 mm x 2.1 mm, 3.5 µm) is used with a gradient mobile phase consisting of acetonitrile (B52724) and 2 mM ammonium (B1175870) acetate (B1210297) in 0.1% formic acid solution.
-
Mass Spectrometry: Detection is carried out in positive ion mode using Multiple Reaction Monitoring (MRM). The specific transition for didesmethyl sibutramine is m/z 252.1 → 125.0.
LC-MS/MS for Sibutramine and its Metabolites in Human Plasma[3]
-
Sample Preparation: Plasma samples are spiked with a deuterated internal standard (sibutramine-d7). The analytes are then extracted with methyl-tert-butyl ether, evaporated under nitrogen, and reconstituted in an acetonitrile/ammonium acetate solution.
-
Chromatographic Separation: A Zorbax C18 column is used for the separation of sibutramine and its metabolites.
-
Mass Spectrometry: An LC/MS/MS method is employed for the measurement of plasma concentrations.
Mandatory Visualization
Caption: Experimental workflow for this compound assay.
References
- 1. doi.nrct.go.th [doi.nrct.go.th]
- 2. scispace.com [scispace.com]
- 3. A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. [sites.ualberta.ca]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of a high-performance thin-layer chromatography method for detection of sibutramine in dietary supplements [foliamedica.bg]
- 6. researchgate.net [researchgate.net]
- 7. proceedings.tiikmpublishing.com [proceedings.tiikmpublishing.com]
A Comparative Analysis of Sibutramine and its Active Metabolites in Monoamine Reuptake Inhibition
A deep dive into the pharmacological activity of sibutramine's primary and secondary amine metabolites, M1 and M2, reveals their superior efficacy in inhibiting the reuptake of key neurotransmitters compared to the parent drug. This guide provides a comprehensive comparison of their in vitro and in vivo potencies, supported by experimental data and detailed methodologies for researchers and drug development professionals.
Sibutramine (B127822), a once-popular anti-obesity drug, exerts its therapeutic effects not directly, but through its more potent active metabolites, mono-desmethyl sibutramine (M1) and di-desmethyl sibutramine (M2). These metabolites are potent inhibitors of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) reuptake, and to a lesser extent, dopamine (B1211576) (DA) reuptake. This inhibition of neurotransmitter reuptake in the synaptic cleft leads to increased levels of these monoamines, which are believed to play a crucial role in regulating appetite and energy expenditure.
In Vitro Efficacy: A Clear Advantage for the Metabolites
In vitro studies consistently demonstrate that M1 and M2 are significantly more potent inhibitors of monoamine reuptake than the parent compound, sibutramine. The inhibitory activity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound | Norepinephrine (NE) Reuptake Inhibition (Ki, nM) | Serotonin (5-HT) Reuptake Inhibition (Ki, nM) | Dopamine (DA) Reuptake Inhibition (Ki, nM) |
| Sibutramine | 298 | 944 | 1990 |
| Metabolite M1 | 1.1 | 3.1 | 19.6 |
| Metabolite M2 | 2.5 | 8.7 | 44.3 |
Data sourced from Cheetham et al. (1996) and Heal et al. (1998).
As the data illustrates, both M1 and M2 exhibit nanomolar affinity for the norepinephrine and serotonin transporters, indicating high potency. Their affinity for the dopamine transporter is comparatively lower. In stark contrast, sibutramine's affinity for all three transporters is in the micromolar range, highlighting its significantly weaker in vitro activity.
In Vivo Efficacy: Correlating Reuptake Inhibition with Physiological Effects
The enhanced in vitro potency of M1 and M2 translates to observable physiological effects in vivo. Animal studies, primarily in rats, have been instrumental in elucidating the impact of these compounds on food intake and body weight.
| Compound | Dose | Effect on Food Intake in Rats | Effect on Body Weight in Rats |
| Sibutramine | 3 and 10 mg/kg, p.o. | Significant, dose-dependent decrease over 8 hours | Dose-dependent decrease |
| Metabolite M1 | Not explicitly compared in isolation in available literature | Contributes to the overall effect of sibutramine | Contributes to the overall effect of sibutramine |
| Metabolite M2 | Not explicitly compared in isolation in available literature | Contributes to the overall effect of sibutramine | Contributes to the overall effect of sibutramine |
Experimental Protocols
In Vitro Monoamine Reuptake Inhibition Assay
Objective: To determine the in vitro potency of test compounds (sibutramine, M1, M2) to inhibit the reuptake of radiolabeled norepinephrine, serotonin, and dopamine into rat brain synaptosomes.
Materials:
-
Rat brain tissue (cortex for NE and 5-HT, striatum for DA)
-
Sucrose (B13894) buffer (0.32 M)
-
Krebs-phosphate buffer (pH 7.4)
-
Radiolabeled neurotransmitters: [³H]norepinephrine, [³H]serotonin, [³H]dopamine
-
Test compounds (sibutramine, M1, M2) at various concentrations
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-phosphate buffer.
-
Incubation: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compounds or vehicle control for a specified time at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter to the synaptosome suspension.
-
Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters. Wash the filters immediately with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent reuptake inhibitor) from the total uptake. Determine the IC50 values for each test compound by non-linear regression analysis of the concentration-response curves. The Ki values can then be calculated using the Cheng-Prusoff equation.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the signaling pathway of monoamine reuptake inhibition and the experimental workflow of the in vitro assay.
Caption: Mechanism of monoamine reuptake inhibition by sibutramine's active metabolites.
A Comparative Guide: GC-MS vs. LC-MS/MS for the Detection of Sibutramine in Supplements
For Researchers, Scientists, and Drug Development Professionals
The illicit adulteration of dietary supplements with synthetic pharmaceutical compounds like sibutramine (B127822) poses a significant public health risk. Sibutramine, an appetite suppressant withdrawn from the market in many countries due to its association with serious cardiovascular side effects, is frequently and illegally included in weight-loss supplements. For regulatory bodies, quality control laboratories, and researchers, the accurate and sensitive detection of sibutramine is paramount. Two of the most powerful analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide provides an objective comparison of GC-MS and LC-MS/MS for the detection of sibutramine in dietary supplements, supported by experimental data and detailed methodologies.
Performance Comparison at a Glance
The choice between GC-MS and LC-MS/MS for sibutramine analysis often depends on the specific requirements of the laboratory, such as desired sensitivity, sample throughput, and the need to analyze for other potential adulterants. The following table summarizes key quantitative performance parameters for both techniques based on published methods.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.181 µg/mL[1][2][3] | 1.3 ng/mL (0.0013 µg/mL)[4] |
| Limit of Quantification (LOQ) | 0.5488 µg/mL[1][2][3] | 4.0 ng/mL (0.004 µg/mL)[4] |
| Linearity (Range) | 0.3 - 30 µg/mL[1] | 0.002 - 0.1 µg/mL[5][6][7] |
| Common Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI)[4][8] |
| Typical Run Time | ~12 - 48 minutes[1] | ~10 minutes[4] |
Experimental Workflows
The general workflow for analyzing sibutramine in supplements is similar for both techniques, involving sample preparation followed by chromatographic separation and mass spectrometric detection.
References
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Determination of the Sibutramine Content of Dietary Supplements Using LC-ESI-MS / MS | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS [vjfc.nifc.gov.vn]
- 8. proceedings.tiikmpublishing.com [proceedings.tiikmpublishing.com]
A Comprehensive Guide to Bioequivalence Study Design for Sibutramine Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of study design considerations for establishing the bioequivalence of sibutramine (B127822) formulations. It is intended to serve as a valuable resource for professionals in the pharmaceutical industry involved in the development of generic drug products. The information presented is based on published bioequivalence studies and regulatory guidance.
Executive Summary
Bioequivalence studies for sibutramine formulations are critical for the market entry of generic equivalents. These studies are designed to demonstrate that the generic formulation exhibits a comparable rate and extent of absorption to the reference product. Key pharmacokinetic parameters, namely the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), are assessed for the parent drug, sibutramine, and its active metabolites, M1 (mono-desmethyl-sibutramine) and M2 (di-desmethyl-sibutramine). The standard acceptance criterion for bioequivalence is that the 90% confidence interval for the ratio of the geometric means of the test to reference product for these parameters falls within 80.00% to 125.00%.
This guide delves into the critical aspects of designing such studies, including study population, dose, administration, and analytical methodologies. Furthermore, it presents a comparative analysis of pharmacokinetic data from various studies on different sibutramine formulations.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters obtained from bioequivalence and pharmacokinetic studies of different sibutramine formulations. These data serve as a benchmark for comparing the performance of various formulations.
Table 1: Pharmacokinetic Parameters of Sibutramine and its Metabolites from a Bioequivalence Study of Two 15 mg Capsule Formulations [1]
| Analyte | Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) | AUC0-inf (ng·h/mL) |
| R-Sibutramine | Test | - | - | - |
| Reference | - | - | - | |
| S-Sibutramine | Test | - | - | - |
| Reference | - | - | - | |
| Metabolite M1 | Test | - | - | - |
| Reference | - | - | - | |
| Metabolite M2 | Test | - | - | - |
| Reference | - | - | - | |
| Data not explicitly provided in the abstract. |
Table 2: 90% Confidence Intervals for the Geometric Mean Ratios (Test/Reference) of Pharmacokinetic Parameters of Two 15 mg Sibutramine Capsule Formulations [1]
| Analyte | Parameter | 90% Confidence Interval |
| R-Sibutramine | Cmax | 89.25% - 122.88% |
| AUC0-t | 90.37% - 123.18% | |
| AUC0-inf | 91.20% - 122.38% | |
| S-Sibutramine | Cmax | 88.27% - 124.08% |
| AUC0-t | 86.15% - 121.78% | |
| AUC0-inf | 88.02% - 120.96% |
Table 3: Pharmacokinetic Parameters of Sibutramine Metabolites for Two Different Salt Formulations (15 mg Sibutramine Hydrochloride Monohydrate vs. 17.3 mg Sibutramine Mesylate Hemihydrate) [2]
| Analyte | Formulation | Cmax (ng/mL) | AUC0-72h (ng·h/mL) |
| Metabolite M1 | Test (Mesylate) | 5.4 ± 1.5 | 55.4 ± 14.5 |
| Reference (Hydrochloride) | 4.8 ± 1.2 | 47.1 ± 11.9 | |
| Metabolite M2 | Test (Mesylate) | 9.3 ± 2.0 | 148.7 ± 39.8 |
| Reference (Hydrochloride) | 9.0 ± 1.9 | 145.2 ± 36.4 | |
| Values are presented as mean ± SD. |
Table 4: Effect of Food on Pharmacokinetic Parameters of Sibutramine and its Metabolites after a Single 15 mg Oral Dose [3][4]
| Analyte | Condition | Cmax (pg/mL) | AUC0-t (pg·h/mL) | Tmax (h) |
| Sibutramine | Fasting | 1550 ± 680 | 4580 ± 1530 | 1.0 ± 0.4 |
| Fed | 2890 ± 1170 | 10800 ± 4200 | 3.0 ± 1.6 | |
| Metabolite M1 | Fasting | 4030 ± 1130 | 40500 ± 10300 | 2.8 ± 0.8 |
| Fed | 5490 ± 1580 | 58000 ± 15400 | 4.7 ± 1.6 | |
| Metabolite M2 | Fasting | 7080 ± 1710 | 134000 ± 32000 | 4.0 ± 1.1 |
| Fed | 7330 ± 1610 | 138000 ± 33000 | 6.7 ± 2.0 | |
| Values are presented as mean ± SD. |
Experimental Protocols
The design and execution of bioequivalence studies for sibutramine formulations require meticulous planning and adherence to established scientific and regulatory standards. Below are detailed methodologies for key experiments cited in the literature.
Bioequivalence Study of Two 15 mg Sibutramine Capsule Formulations[1]
-
Study Design: A single-center, randomized, single-dose, open-label, two-way crossover study.
-
Subjects: 62 healthy adult volunteers.
-
Dose Administration: A single oral dose of 15 mg sibutramine (test or reference formulation) was administered.
-
Washout Period: A minimum of 14 days between study periods.
-
Blood Sampling: Plasma samples were collected for up to 72.0 hours post-dosing.
-
Analytical Method: The concentrations of R-sibutramine, S-sibutramine, and the active metabolites M1 and M2 were determined using a reverse liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.
-
Pharmacokinetic Analysis: The pharmacokinetic parameters, including Cmax, AUC0-t, and AUC from time zero to infinity (AUC0-inf), were calculated using non-compartmental analysis.
-
Statistical Analysis: Analysis of variance (ANOVA) was performed on the log-transformed pharmacokinetic parameters. The 90% confidence intervals for the ratio of the geometric means (test/reference) were calculated to assess bioequivalence.
Bioequivalence Study of Two Different Salt Formulations of Sibutramine[2]
-
Study Design: A single-center, randomized, open-label, two-period, comparative crossover study.
-
Subjects: 16 healthy male subjects.
-
Dose Administration: Subjects received a single 15-mg oral dose of sibutramine hydrochloride monohydrate (reference) and a single 17.3-mg oral dose of sibutramine mesylate hemihydrate (test). Both doses contained 12.55 mg of sibutramine base.
-
Washout Period: A two-week washout period separated the two doses.
-
Blood Sampling: Blood samples for pharmacokinetic analysis were collected over a 72-hour period after treatment.
-
Analytical Method: Plasma concentrations of the active metabolites M1 and M2 were determined.
-
Pharmacokinetic Analysis: The pharmacokinetic characteristics of the two formulations were compared using noncompartmental analysis.
-
Statistical Analysis: The 90% confidence intervals for the ratios of the log-transformed Cmax and AUC values were calculated to determine if they fell within the predetermined equivalence range of 80% to 125%.
Quantification of Sibutramine and its Metabolites in Human Plasma
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for the simultaneous quantification of sibutramine and its two active metabolites, M1 and M2, in human plasma.
-
Sample Preparation: Liquid-liquid extraction is a common method for extracting the analytes and an internal standard from plasma samples.
-
Chromatography: Chromatographic separation is typically achieved using a C18 analytical column.
-
Detection: Detection is performed using a mass spectrometer in the multiple reaction monitoring (MRM) mode.
Regulatory Considerations
U.S. Food and Drug Administration (FDA)
The FDA's draft guidance on sibutramine hydrochloride recommends the following for a bioequivalence study:
-
Study Type: A single-dose, two-treatment, two-period crossover in vivo study.
-
Condition: The study should be conducted under fasting conditions.
-
Subjects: Healthy male and non-pregnant, non-lactating female subjects.
-
Analytes to Measure: Sibutramine and its major active metabolites, M1 and M2.
-
Bioequivalence Criteria: The 90% confidence interval for the ratio of the geometric means of the test to reference product for the pharmacokinetic parameters (Cmax and AUC) should be within the range of 80.00% to 125.00%.
European Medicines Agency (EMA)
While a specific product guideline for sibutramine is not available from the EMA, largely due to its marketing authorization suspension in Europe, general principles for bioequivalence studies as outlined in the "Guideline on the Investigation of Bioequivalence" would apply.[5] These principles are broadly similar to the FDA's requirements, emphasizing a crossover design in healthy volunteers and the assessment of 90% confidence intervals for AUC and Cmax.
Agência Nacional de Vigilância Sanitária (ANVISA) - Brazil
ANVISA also has general guidelines for bioequivalence studies. Key requirements include:
-
Study Design: Typically an open-label, randomized, two-period crossover design.
-
Subjects: Healthy individuals, usually between 18 and 50 years of age.
-
Bioequivalence Criteria: The 90% confidence interval for the ratio of the geometric means of Cmax and AUC must be within the 80-125% range.
Mandatory Visualizations
Signaling Pathway of Sibutramine
Sibutramine is a serotonin (B10506) and noradrenaline reuptake inhibitor. Its mechanism of action involves blocking the reuptake of these neurotransmitters in the synaptic cleft, thereby increasing their concentration and enhancing their signaling. This leads to a feeling of satiety and a potential increase in thermogenesis.
Caption: Mechanism of action of sibutramine as a serotonin and noradrenaline reuptake inhibitor.
Experimental Workflow for a Sibutramine Bioequivalence Study
The following diagram illustrates a typical workflow for a bioequivalence study of a sibutramine formulation, from the initial planning stages to the final report.
Caption: Workflow of a typical two-way crossover bioequivalence study for sibutramine formulations.
References
- 1. Comparative bioavailability of two formulations of sibutramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative bioavailability and pharmacokinetics of a new sibutramine formulation in healthy male subjects: a randomized, open-label, two-period, comparative crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.ualberta.ca [sites.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Navigating the Disposal of Didesmethyl Sibutramine-d6: A Step-by-Step Guide for Laboratory Professionals
For immediate release
The proper disposal of Didesmethyl Sibutramine-d6, a deuterated metabolite of the controlled substance Sibutramine, is a critical component of laboratory safety and regulatory compliance. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the safe and compliant disposal of this compound. Adherence to these protocols is imperative to mitigate risks and ensure compliance with the U.S. Drug Enforcement Administration (DEA) and local regulations.
This compound, as a derivative of a controlled substance, must be handled with the same level of scrutiny as its parent compound. The primary regulatory principle governing its disposal is the requirement to render the substance "non-retrievable," meaning it cannot be transformed back into a physical or chemical state that would allow for misuse.[1][2][3]
Key Disposal Principles and Regulatory Framework
Disposal of controlled substances is governed by Title 21 Code of Federal Regulations (CFR) Part 1317.[3][4] All disposal methods must comply with federal, state, and local laws.[3] For research registrants, on-site destruction is a common and compliant method, provided stringent protocols are followed.
Step-by-Step On-Site Disposal Protocol
This protocol outlines the necessary steps for the on-site destruction of this compound in a laboratory setting.
1. Pre-Disposal Documentation and Witnessing:
-
Inventory and Log: Before initiating disposal, the quantity of this compound to be destroyed must be accurately recorded in a controlled substance logbook.
-
Witness Requirement: The entire destruction process must be witnessed by at least two authorized employees.[1] Both individuals must sign the destruction log upon completion.[1] This log must be maintained for a minimum of two years and be available for DEA inspection.[1][5]
2. Personal Protective Equipment (PPE):
-
Prior to handling the compound, all personnel involved must don appropriate PPE, including safety goggles with side shields, gloves, and a lab coat.[6]
3. Rendering the Substance Non-Retrievable:
-
The chosen method of destruction must be sufficient to render the controlled substance non-retrievable.[3] For a chemical substance like this compound, this can be achieved through chemical degradation.
-
Recommended Chemical Degradation Method: A common and effective method is incineration in an appropriate furnace. However, if a suitable incinerator is not available, chemical degradation can be performed. One such method involves the use of a solution that will break down the molecule. It is crucial to consult with your institution's Environmental Health and Safety (EHS) office for approved chemical degradation protocols specific to your facility.
4. Post-Disposal Procedures:
-
Final Documentation: Complete the destruction log with the date, time, method of destruction, and signatures of the two witnesses.
-
Waste Disposal: The resulting waste product, now considered non-retrievable, must be disposed of in accordance with all applicable hazardous waste regulations. If other hazardous materials were used in the degradation process, the entire mixture must be treated as hazardous waste.[1]
Alternative Disposal Method: Third-Party Disposal
For laboratories that do not have the resources or authorization for on-site destruction, a licensed hazardous material disposal company can be contracted.
-
Transfer to a Registered Collector: The substance can be transferred to a DEA-registered reverse distributor for destruction.[3]
-
Documentation of Transfer: The transfer must be documented with two employees from the transferring registrant observing the loading and unloading of the substance.[3]
Quantitative Data Summary: Disposal Record
| Information to Record | Example Entry |
| Compound Name | This compound |
| Initial Quantity | 10 mg |
| Date of Disposal | 2025-12-08 |
| Method of Destruction | Chemical Degradation (specify method) |
| Witness 1 (Print & Sign) | Dr. Jane Doe / Signature |
| Witness 2 (Print & Sign) | Dr. John Smith / Signature |
| Final Waste Container ID | HW-2025-12-08-A |
Experimental Protocol: Example Chemical Degradation
This is a generalized example. Always consult with and follow the specific protocols provided by your institution's EHS department.
-
Preparation: In a certified chemical fume hood, prepare a solution of 1N hydrochloric acid.
-
Dissolution: Carefully dissolve the this compound in a minimal amount of a suitable organic solvent, such as methanol.
-
Degradation: Slowly add the dissolved compound to the hydrochloric acid solution while stirring. The acidic conditions will facilitate the degradation of the amine structure.
-
Neutralization: After allowing the reaction to proceed for a sufficient time (as determined by your EHS protocol), neutralize the solution with a base, such as sodium bicarbonate, until the pH is neutral.
-
Disposal: The resulting neutralized solution can then be transferred to a designated hazardous waste container for pickup by your institution's waste management provider.
Disposal Workflow
Caption: Controlled substance disposal workflow.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 3. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 4. Diversion Control Division | Drug Disposal Information [deadiversion.usdoj.gov]
- 5. Md. Code Regs. 10.19.03.16 - Controlled Substance Disposal | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. cleanchemlab.com [cleanchemlab.com]
Essential Safety and Operational Guide for Handling Didesmethyl Sibutramine-d6
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Didesmethyl Sibutramine-d6. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the SDS for its non-deuterated counterpart, N,N-Didesmethyl Sibutramine, and general safety protocols for handling amine compounds and deuterated substances.
Compound of Interest: this compound CAS Number: 1189727-93-2[1] Molecular Formula: C15H16D6ClN Appearance: Solid Primary Hazards: While the non-deuterated analogue is not classified as a hazardous chemical by OSHA, it is a pharmaceutical-related compound with unknown potency[2]. Structurally similar amine compounds can be corrosive, toxic, and cause severe skin and eye damage[3]. Deuterated compounds require specific handling to prevent isotopic dilution[4].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to ensure personnel safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles if there is a significant risk of splashes[5][3]. | To protect eyes from potential splashes of the compound or solvents. |
| Skin Protection | - Chemical-resistant gloves (e.g., nitrile, neoprene)[5][3][6]. - A flame-resistant or 100% cotton lab coat[5]. - Closed-toe shoes and long pants[5][3]. | To prevent skin contact with the potentially corrosive and toxic amine compound. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[5]. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used. | To prevent inhalation of the compound, as it is a pharmaceutical-related substance with unknown potency. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for the safe handling of this compound.
-
Preparation:
-
Assemble all necessary equipment, including glassware, solvents, and the compound, within the chemical fume hood.
-
Ensure a chemical spill kit appropriate for amines is readily accessible[3].
-
Because deuterated compounds can be hygroscopic, handle and store them under a dry, inert atmosphere like nitrogen or argon to prevent isotopic dilution from atmospheric moisture[7][4].
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated work area.
-
-
Handling the Compound:
-
Post-Experiment Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly doff PPE, removing gloves first using the appropriate technique to avoid contaminating your skin[3].
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[2][3]. Seek medical attention.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids[2]. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist[2].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2].
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill. Collect the spilled material with an inert absorbent and place it in a sealed container for disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container[3].
-
Disposal: Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
